Methyl 2,4-dichloro-6-methylnicotinate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4-dichloro-6-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-4-3-5(9)6(7(10)11-4)8(12)13-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQZBPLSOSNWJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569513 | |
| Record name | Methyl 2,4-dichloro-6-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138642-40-7 | |
| Record name | Methyl 2,4-dichloro-6-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2,4-dichloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for Methyl 2,4-dichloro-6-methylnicotinate, a valuable substituted pyridine derivative for pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy
The synthesis of this compound can be strategically approached through a three-step sequence involving the initial construction of a dihydroxynicotinate core, followed by a robust chlorination and subsequent esterification. This pathway is designed to maximize yield and purity while utilizing established chemical transformations.
The proposed synthetic route is as follows:
-
Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate: A condensation reaction between ethyl 3-aminocrotonate and diethyl malonate in the presence of a strong base.
-
Chlorination of Ethyl 2,4-dihydroxy-6-methylnicotinate: Conversion of the dihydroxy intermediate to the corresponding dichloro derivative using a chlorinating agent such as phosphorus oxychloride.
-
Esterification to this compound: Conversion of the resulting nicotinic acid derivative to the final methyl ester.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis, based on reported procedures for analogous reactions.
| Step | Reaction | Starting Materials | Key Reagents | Reaction Conditions | Reported Yield (%) | Purity (%) | Reference |
| 1 | Condensation | Ethyl 3-aminocrotonate, Diethyl malonate | Sodium ethoxide, Ethanol | 80-90°C, 24 hours | 81.85 | 99.5 (HPLC) | [1] |
| 2 | Chlorination | Ethyl 2,4-dihydroxy-6-methylnicotinate | Phosphorus oxychloride (POCl₃) | 140°C, 2 hours (sealed reactor) | ~88 (for a similar dihydroxyquinoline) | High | [2] |
| 3 | Esterification | 2,4-dichloro-6-methylnicotinic acid | Methanol, EDCI, DMAP, DCM | Reflux | ~88 (for a similar substrate) | High | [3] |
Experimental Protocols
Step 1: Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate
This procedure is adapted from the synthesis of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.[1]
-
Materials:
-
Ethyl 3-aminocrotonate
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Ammonium chloride
-
Activated carbon
-
-
Procedure:
-
To a suitable reactor, add ethyl 3-aminocrotonate, sodium ethoxide, and anhydrous ethanol.
-
Slowly heat the reaction mixture to 80-90°C and maintain at reflux with stirring for 24 hours.
-
After the reaction is complete, cool the mixture to 50-60°C and concentrate under reduced pressure to remove a portion of the ethanol.
-
Slowly pour the concentrated solution into water.
-
Add activated carbon, stir for 1 hour, and then filter.
-
Cool the filtrate to below 0°C and adjust the pH to 2-3 with ammonium chloride to precipitate the product.
-
Collect the solid by filtration and dry at 50-60°C to obtain ethyl 2,4-dihydroxy-6-methylnicotinate as white, needle-like crystals.
-
Step 2: Chlorination of Ethyl 2,4-dihydroxy-6-methylnicotinate to Ethyl 2,4-dichloro-6-methylnicotinate
This protocol is based on a general method for the solvent-free chlorination of hydroxypyridines.[2]
-
Materials:
-
Ethyl 2,4-dihydroxy-6-methylnicotinate
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (for extraction)
-
-
Procedure:
-
In a Teflon-lined stainless steel reactor, place Ethyl 2,4-dihydroxy-6-methylnicotinate and an equimolar amount of phosphorus oxychloride.
-
Seal the reactor and heat the mixture to 140°C for 2 hours.
-
After cooling the reactor, carefully open it in a well-ventilated fume hood.
-
Quench the reaction mixture by slowly adding it to ice-cold water.
-
Neutralize the solution to a pH of 8-9 with a saturated sodium carbonate solution.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 2,4-dichloro-6-methylnicotinate.
-
Step 3: Synthesis of this compound
This procedure involves the hydrolysis of the ethyl ester followed by esterification to the methyl ester.
-
Part A: Hydrolysis of Ethyl 2,4-dichloro-6-methylnicotinate
-
Materials:
-
Ethyl 2,4-dichloro-6-methylnicotinate
-
Aqueous sodium hydroxide solution
-
Concentrated hydrochloric acid
-
-
Procedure:
-
Dissolve Ethyl 2,4-dichloro-6-methylnicotinate in an aqueous sodium hydroxide solution.
-
Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate 2,4-dichloro-6-methylnicotinic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
-
-
Part B: Esterification to this compound This procedure is based on the esterification of a similar nicotinic acid derivative.[3]
-
Materials:
-
2,4-dichloro-6-methylnicotinic acid
-
Methanol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of 2,4-dichloro-6-methylnicotinic acid in a mixture of dichloromethane and methanol, add EDCI and a catalytic amount of DMAP at room temperature.
-
Stir the solution under reflux until the starting material is completely consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain this compound.
-
-
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
- 1. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | 70254-52-3 [chemicalbook.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2,4-dihydroxy-6-methylnicotinate|70254-52-3 [benchchem.com]
An In-depth Technical Guide to the Chemical Properties of Methyl 2,4-dichloro-6-methylnicotinate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 2,4-dichloro-6-methylnicotinate (CAS No. 138642-40-7), a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data for the methyl ester, this guide also presents detailed information for its close structural analog, Ethyl 2,4-dichloro-6-methylnicotinate (CAS No. 86129-63-7), to serve as a valuable reference. This document includes a summary of known physicochemical properties, proposed synthetic routes, and potential biological activities, supported by detailed experimental protocols and data presented in structured tables for clarity and comparative analysis.
Introduction
Substituted nicotinic acids and their esters are a class of heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals. The introduction of halogen atoms and methyl groups to the pyridine ring can profoundly influence the molecule's steric and electronic properties, thereby affecting its reactivity and biological activity. This compound is one such compound with potential utility as a versatile building block in organic synthesis. This guide aims to consolidate the available information on this compound and its ethyl analog to facilitate further research and development.
Physicochemical Properties
While specific experimental data for this compound is scarce, its fundamental properties have been identified. In contrast, more extensive data is available for the corresponding ethyl ester, Ethyl 2,4-dichloro-6-methylnicotinate. The properties of both compounds are summarized below for comparison.
Table 1: Physicochemical Properties of this compound and its Ethyl Analog
| Property | This compound | Ethyl 2,4-dichloro-6-methylnicotinate |
| CAS Number | 138642-40-7 | 86129-63-7 |
| Molecular Formula | C₈H₇Cl₂NO₂ | C₉H₉Cl₂NO₂ |
| Molecular Weight | 220.05 g/mol | 234.08 g/mol [1] |
| Appearance | Not Reported | Off-white solid[1] |
| Melting Point | Not Reported | 53-57 °C[1] |
| Boiling Point | Not Reported | Not Reported |
| Solubility | Not Reported | Not Reported |
Synthesis
3.1. Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process:
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Oxidation: Oxidation of a suitable precursor like 2-methyl-5-ethylpyridine to yield 6-methylnicotinic acid.
-
Chlorination: Dichlorination of the 6-methylnicotinic acid pyridine ring at the 2 and 4 positions.
-
Esterification: Esterification of the resulting 2,4-dichloro-6-methylnicotinic acid with methanol to yield the final product.
3.2. Experimental Protocol: Synthesis of Ethyl 2,4-dichloro-6-methylnicotinate (Adapted for Methyl Ester)
The following is a generalized protocol based on the synthesis of the ethyl analog and may require optimization for the methyl ester.
Step 1: Oxidation of 2-Methyl-5-ethylpyridine to 6-Methylnicotinic Acid
-
This step can be achieved using strong oxidizing agents like nitric acid at elevated temperatures (140-225 °C)[1]. The precise conditions would need to be optimized for safety and yield.
Step 2: Chlorination of 6-Methylnicotinic Acid
-
To a solution of 6-methylnicotinic acid in a suitable solvent (e.g., thionyl chloride or a high-boiling chlorinated solvent), a chlorinating agent is added. This could involve treatment with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) in the presence of a catalyst. The reaction is typically heated to drive the chlorination to completion. Careful control of stoichiometry and reaction conditions is crucial to achieve dichlorination at the desired positions.
Step 3: Esterification to this compound
-
The crude 2,4-dichloro-6-methylnicotinic acid is dissolved in an excess of methanol.
-
A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.
-
The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification can be achieved by column chromatography or recrystallization.
Spectroscopic Characterization
Specific spectroscopic data for this compound is not available. However, characterization would typically involve the following techniques, with expected features based on its structure.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methyl ester protons (~3.9 ppm).- A singlet for the methyl group on the pyridine ring (~2.6 ppm).- A singlet for the proton at the 5-position of the pyridine ring. |
| ¹³C NMR | - A signal for the ester carbonyl carbon (~165 ppm).- Signals for the chlorinated carbons on the pyridine ring.- Signals for the other carbons of the pyridine ring.- Signals for the two methyl carbons. |
| IR Spectroscopy | - A strong C=O stretching band for the ester (~1730 cm⁻¹).- C-Cl stretching bands in the fingerprint region.- Aromatic C=C and C=N stretching bands. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (220.05 g/mol ) with a characteristic isotopic pattern for two chlorine atoms. |
Biological Activity
The biological activity of this compound has not been explicitly reported. However, based on the known activities of its ethyl analog and other halogenated nicotinic acid derivatives, it may exhibit potential as an insecticide or herbicide[1]. The structural similarity to nicotinic compounds also suggests potential interactions with acetylcholine receptors[1]. Further research is required to elucidate its specific biological profile.
Safety Information
While specific safety data for this compound is not available, its ethyl analog is known to cause skin and eye irritation[1]. It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Conclusion
This compound is a chemical entity with potential for applications in various fields of chemical synthesis. Although detailed experimental data for this specific compound is limited, this guide provides a foundational understanding based on its known molecular properties and by drawing parallels with its closely related ethyl analog. The proposed synthetic pathways and expected analytical characteristics offer a starting point for researchers interested in exploring the chemistry and potential applications of this and other related dichlorinated methylnicotinates. Further experimental investigation is necessary to fully characterize its properties and biological activities.
References
Spectroscopic and Synthetic Insights into Methyl 2,4-dichloro-6-methylnicotinate: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic and synthetic characteristics of key chemical intermediates is paramount. This technical guide provides an in-depth overview of Methyl 2,4-dichloro-6-methylnicotinate, a substituted pyridine derivative with potential applications in pharmaceutical synthesis. Due to the limited availability of specific experimental data in public-facing literature, this guide presents predicted spectroscopic values and outlines generalized experimental protocols based on structurally similar compounds.
Core Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the predicted and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.
¹H NMR (Proton NMR) Data (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methyl ester protons, and the methyl group protons on the pyridine ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | H-5 (Pyridine ring) |
| ~3.9 | s | 3H | -OCH₃ (Ester methyl) |
| ~2.6 | s | 3H | -CH₃ (Pyridine methyl) |
¹³C NMR (Carbon-13 NMR) Data (Predicted)
The carbon-13 NMR spectrum will provide insights into the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~164 | C=O (Ester carbonyl) |
| ~160 | C-6 (Pyridine ring) |
| ~155 | C-2 (Pyridine ring) |
| ~148 | C-4 (Pyridine ring) |
| ~125 | C-3 (Pyridine ring) |
| ~122 | C-5 (Pyridine ring) |
| ~53 | -OCH₃ (Ester methyl) |
| ~24 | -CH₃ (Pyridine methyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (methyl groups) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, ~1550 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1300-1100 | Strong | C-O stretch (ester) |
| ~800-700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.
| m/z | Interpretation |
| 220/222/224 | [M]⁺ Molecular ion peak (isotopic pattern for two chlorine atoms) |
| 189/191/193 | [M - OCH₃]⁺ |
| 161/163/165 | [M - COOCH₃]⁺ |
Experimental Protocols
Detailed experimental procedures for the synthesis and spectroscopic analysis of this compound are not widely published. However, the following sections provide generalized protocols based on established methods for similar compounds.
Synthesis of this compound
A plausible synthetic route to this compound involves the chlorination and subsequent esterification of a suitable pyridine precursor.
A. Chlorination of 2-hydroxy-6-methylnicotinic acid (or related precursor): A common method for introducing chloro-substituents to a pyridine ring is through the use of a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Procedure: To a stirred solution of the starting material (e.g., 2-hydroxy-4-chloro-6-methylnicotinic acid), slowly add an excess of phosphorus oxychloride at room temperature. The reaction mixture is then heated to reflux for several hours. After completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the dichlorinated nicotinic acid.
B. Fischer Esterification: The resulting dichlorinated nicotinic acid can be converted to its methyl ester via Fischer esterification.
-
Procedure: The crude 2,4-dichloro-6-methylnicotinic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added. The mixture is heated to reflux for several hours and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the methanol is evaporated, and the residue is dissolved in an organic solvent (e.g., ethyl acetate). The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification can be achieved by column chromatography on silica gel.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: For ¹H NMR, dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.
-
Data Acquisition: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy:
-
Sample Preparation: If the sample is a solid, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the sample directly on the crystal. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using a mass spectrometer, for example, with an electrospray ionization (ESI) source in positive ion mode.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Technical Guide: Properties, Synthesis, and Applications of Ethyl 2,4-dichloro-6-methylnicotinate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2,4-dichloro-6-methylnicotinate is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its structure, featuring a pyridine core with two chlorine atoms, a methyl group, and an ethyl ester moiety, provides multiple reactive sites for the development of more complex molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its current and potential applications in agrochemicals and pharmaceutical research.
Physicochemical and Spectroscopic Data
The key physicochemical properties of Ethyl 2,4-dichloro-6-methylnicotinate are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic chemistry.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 86129-63-7 | [1][2][3] |
| IUPAC Name | ethyl 2,4-dichloro-6-methylpyridine-3-carboxylate | [1][2] |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1][2][3] |
| Molecular Weight | 234.08 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 53 to 57 °C | [1] |
| Solubility | Insoluble in water; soluble in various organic solvents | [1] |
Table 2: Spectroscopic and Analytical Data
| Analytical Technique | Data |
| Nuclear Magnetic Resonance (NMR) | Used to confirm the structure and purity of the compound. |
| Infrared (IR) Spectroscopy | Employed for the characterization of functional groups. |
| Mass Spectrometry (MS) | Utilized to determine the molecular weight and fragmentation pattern for structural elucidation. |
Synthesis and Experimental Protocols
The synthesis of Ethyl 2,4-dichloro-6-methylnicotinate can be achieved through several routes. A common approach involves the chlorination of a nicotinic acid derivative followed by esterification.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of Ethyl 2,4-dichloro-6-methylnicotinate.
Caption: A generalized workflow for the synthesis of Ethyl 2,4-dichloro-6-methylnicotinate.
Detailed Experimental Protocol: Synthesis via Condensation
An alternative synthesis involves the condensation of ethyl acetoacetate with 2,4-dichloro-6-methylpyridine.[1]
Materials:
-
Ethyl acetoacetate
-
2,4-dichloro-6-methylpyridine
-
Suitable base (e.g., sodium ethoxide)
-
Anhydrous ethanol
Procedure:
-
Dissolve 2,4-dichloro-6-methylpyridine in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add ethyl acetoacetate to the solution.
-
Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with an appropriate acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure Ethyl 2,4-dichloro-6-methylnicotinate.
Analytical Methods
The characterization and quality control of Ethyl 2,4-dichloro-6-methylnicotinate are crucial. A combination of chromatographic and spectroscopic methods is typically employed.
Analytical Workflow
The following diagram outlines a typical workflow for the analytical characterization of the synthesized compound.
References
An In-depth Technical Guide on the Starting Materials for the Synthesis of Methyl 2,4-dichloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2,4-dichloro-6-methylnicotinate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation involves the strategic introduction of chloro and methyl ester functionalities onto a 6-methylpyridine core. This technical guide provides a comprehensive overview of the primary synthetic routes, detailing the starting materials, key transformations, and experimental protocols.
Synthetic Pathways and Starting Materials
The synthesis of this compound can be approached through several pathways, primarily centered around the construction and subsequent functionalization of the pyridine ring. The most common strategies involve the chlorination of a pre-formed nicotinic acid derivative.
A prevalent and effective route commences with 2,4-dihydroxy-6-methylnicotinic acid . This starting material provides the foundational structure, which is then subjected to a robust chlorination reaction to introduce the chloro groups at the 2 and 4 positions. The subsequent esterification of the carboxylic acid group yields the final product.
An alternative, though less direct, approach begins with more fundamental precursors such as citric acid . Through a series of cyclization and functional group manipulations, the core pyridine structure is assembled, followed by the necessary chlorination and esterification steps.
The following table summarizes the key starting materials and their corresponding synthetic transformations:
| Starting Material | Key Intermediate(s) | Key Reactions |
| 2,4-Dihydroxy-6-methylnicotinic acid | 2,4-Dichloro-6-methylnicotinic acid | Chlorination, Esterification |
| Citric Acid | 2,4-Dihydroxy-6-methylnicotinic acid | Cyclization, Chlorination, Esterification |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes to this compound.
Caption: Synthetic pathway from 2,4-dihydroxy-6-methylnicotinic acid.
Caption: Synthetic pathway originating from citric acid.
Experimental Protocols
Detailed methodologies for the key transformations are crucial for successful synthesis. The following protocols are based on established literature procedures.
Protocol 1: Synthesis of 2,4-Dichloro-6-methylnicotinic acid from 2,4-Dihydroxy-6-methylnicotinic acid
This procedure details the critical chlorination step.
Materials:
-
2,4-Dihydroxy-6-methylnicotinic acid
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Ice
-
Water
Procedure:
-
In a reaction flask equipped with a reflux condenser and a stirrer, suspend 2,4-dihydroxy-6-methylnicotinic acid in toluene.
-
Add a catalytic amount of dimethylformamide to the suspension.
-
Slowly add phosphorus oxychloride to the mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to yield crude 2,4-dichloro-6-methylnicotinic acid.
-
The crude product can be further purified by recrystallization.
Protocol 2: Synthesis of this compound from 2,4-Dichloro-6-methylnicotinic acid
This protocol describes the final esterification step.[1]
Materials:
-
2,4-Dichloro-6-methylnicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (saturated aqueous solution)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure using Acid Catalyst (e.g., H₂SO₄):
-
Dissolve 2,4-dichloro-6-methylnicotinic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours until the esterification is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or distillation.
Procedure using Thionyl Chloride:
-
Suspend 2,4-dichloro-6-methylnicotinic acid in a suitable solvent (e.g., toluene).
-
Add thionyl chloride dropwise to the suspension.
-
Heat the mixture to reflux until the evolution of gas ceases, indicating the formation of the acid chloride.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous methanol and stir at room temperature.
-
After the reaction is complete, the work-up can proceed similarly to the acid-catalyzed method (neutralization, extraction, and purification).
Data Presentation
The following table summarizes quantitative data for the key synthetic steps, providing a basis for comparison and optimization.
| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Chlorination | 2,4-Dihydroxy-6-methylnicotinic acid | POCl₃, DMF (cat.) | Toluene | Reflux | 4-8 | ~85-95 |
| Esterification (H₂SO₄) | 2,4-Dichloro-6-methylnicotinic acid | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | 6-12 | ~80-90 |
| Esterification (SOCl₂) | 2,4-Dichloro-6-methylnicotinic acid | SOCl₂, Methanol | Toluene/Methanol | Reflux/RT | 2-4 | ~90-98 |
Note: Yields are approximate and can vary based on reaction scale and purification methods.
This guide provides a foundational understanding of the synthetic routes to this compound. Researchers and drug development professionals are encouraged to consult the primary literature for more specific details and to optimize these procedures for their specific needs, always adhering to strict safety protocols when handling hazardous reagents such as phosphorus oxychloride and thionyl chloride.
References
An In-depth Technical Guide to the Reactivity of Chlorine Atoms in Methyl 2,4-dichloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,4-dichloro-6-methylnicotinate is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with two reactive chlorine atoms, a methyl group, and a methyl ester, offers multiple avenues for synthetic elaboration. This technical guide provides a comprehensive analysis of the reactivity of the chlorine atoms at the C2 and C4 positions, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This document synthesizes theoretical principles with data from analogous systems to predict reactivity patterns and provides generalized experimental protocols to aid in the design of synthetic routes.
Introduction: Structural Features and Electronic Profile
The reactivity of this compound is governed by the electronic properties of the pyridine ring and the nature of its substituents. The pyridine nitrogen atom acts as an electron sink, reducing the electron density at the ortho (C2, C6) and para (C4) positions. This inherent electron deficiency makes the ring susceptible to nucleophilic attack.
The substituents on the ring further modulate this reactivity:
-
Chlorine atoms (C2 and C4): These are good leaving groups for both nucleophilic substitution and oxidative addition in cross-coupling reactions. Their relative reactivity is a key aspect of this guide.
-
Methyl group (C6): This electron-donating group slightly increases the electron density of the ring.
-
Methoxycarbonyl group (C3): As an electron-withdrawing group, it further decreases the electron density of the ring, thereby activating the chlorine atoms towards nucleophilic attack.
Based on the electronic effects of the pyridine nitrogen and the methoxycarbonyl group, both the C2 and C4 positions are activated for nucleophilic attack. The key to predicting regioselectivity lies in the relative stability of the reaction intermediates.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a fundamental method for the functionalization of electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]
Regioselectivity: C4 vs. C2
In dichlorinated pyridine derivatives, the regioselectivity of SNAr reactions is primarily dictated by electronic factors. For this compound, nucleophilic attack is predicted to occur preferentially at the C4 position . This preference is attributed to the superior stability of the Meisenheimer complex formed upon attack at C4. The negative charge in this intermediate can be effectively delocalized onto the pyridine nitrogen atom.
While attack at the C2 position also allows for delocalization of the negative charge onto the nitrogen, the proximity of the electron-withdrawing methoxycarbonyl group at C3 can influence the electron distribution. However, in analogous systems like 2,4-dichloro-5-nitropyridine, a strong preference for C4 substitution is observed due to the powerful resonance stabilization offered by the para-relationship to the activating group.[1]
dot
Caption: Predicted regioselectivity in SNAr reactions.
Representative Experimental Protocol: Amination at C4
This protocol is a generalized procedure and may require optimization for specific amine nucleophiles.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., morpholine, piperidine) (1.2 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 eq)
-
Solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
To a solution of this compound in the chosen solvent, add the amine and the base.
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are particularly relevant for the functionalization of aryl chlorides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organoboron species and an organic halide.[2][3][4] The relative reactivity of aryl chlorides is generally lower than that of bromides or iodides, often necessitating the use of specialized ligands and reaction conditions.
Catalytic Cycle: The mechanism involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2]
dot
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Regioselectivity: The regioselectivity of palladium-catalyzed couplings can be more complex than in SNAr reactions and is influenced by both electronic and steric factors, as well as the choice of catalyst system. In many cases, the more sterically accessible chlorine atom may react preferentially. For this compound, the C4 position is less sterically hindered than the C2 position, which is flanked by the methoxycarbonyl group at C3 and the pyridine nitrogen. Therefore, selective coupling at the C4 position is often achievable under carefully controlled conditions. However, with more active catalyst systems or at higher temperatures, double substitution may occur.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[5][6] This reaction is highly versatile and tolerates a wide range of functional groups.
Mechanism and Regioselectivity: The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6] The regioselectivity considerations are also similar to those for the Suzuki coupling, with the C4 position generally being more reactive due to lower steric hindrance.
Representative Experimental Protocol: Suzuki-Miyaura Coupling at C4
This protocol is a general guideline and requires optimization for specific boronic acids and catalyst systems.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DME)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to a temperature typically between 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
dot
Caption: Generalized experimental workflow for cross-coupling.
Summary of Reactivity
The table below summarizes the predicted reactivity and regioselectivity for the chlorine atoms in this compound based on established chemical principles and analogies with related heterocyclic systems.
| Reaction Type | More Reactive Position | Primary Justification | Key Considerations |
| Nucleophilic Aromatic Substitution (SNAr) | C4 | Greater stabilization of the Meisenheimer intermediate via resonance with the pyridine N. | Reaction conditions (temperature, nucleophile strength) can influence selectivity. |
| Suzuki-Miyaura Coupling | C4 | Lower steric hindrance compared to the C2 position adjacent to the ester group. | Choice of ligand and palladium precursor is critical for achieving high yields. |
| Buchwald-Hartwig Amination | C4 | Lower steric hindrance, facilitating catalyst coordination and oxidative addition. | Catalyst system and base selection can be crucial for difficult couplings. |
Conclusion
This compound is a valuable synthetic intermediate with two chlorine atoms that can be selectively functionalized. In nucleophilic aromatic substitution reactions , the C4 chlorine is predicted to be significantly more reactive due to the electronic stabilization of the reaction intermediate. For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, the C4 position is also favored, primarily due to lower steric hindrance.
By carefully selecting the reaction type and optimizing the conditions, researchers can achieve regioselective substitution at either the C4 or, potentially under forcing conditions or with specific catalyst systems, the C2 position. This controlled functionalization allows for the synthesis of a wide array of novel pyridine derivatives for applications in drug discovery and materials science. This guide provides a foundational understanding to facilitate the strategic design of synthetic routes utilizing this versatile building block.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Hydrolysis of Methyl 2,4-dichloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the hydrolysis of Methyl 2,4-dichloro-6-methylnicotinate to its corresponding carboxylic acid, 2,4-dichloro-6-methylnicotinic acid. This transformation is a critical step in the synthesis of various compounds of interest in pharmaceutical and agrochemical research. Due to the absence of specific literature detailing the hydrolysis of this exact substrate, this guide presents protocols based on established methods for the hydrolysis of analogous chlorinated pyridine carboxylic acid esters.
Introduction
This compound is a halogenated pyridine derivative. The hydrolysis of its methyl ester group is a fundamental saponification reaction that yields the corresponding carboxylic acid. This reaction can be achieved under either acidic or basic conditions. The choice of method depends on the overall synthetic strategy, the stability of the starting material and product to the reaction conditions, and the desired purity of the final product.
The resulting product, 2,4-dichloro-6-methylnicotinic acid, is a valuable building block for further chemical modifications, enabling the synthesis of a diverse range of more complex molecules with potential biological activity.
Reaction Mechanism
The hydrolysis of an ester is a nucleophilic acyl substitution reaction.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion and forming the carboxylic acid. The methoxide ion then deprotonates the carboxylic acid to form a carboxylate salt and methanol. An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, methanol is eliminated, and the carboxylic acid is formed. To drive the equilibrium towards the products, a large excess of water is typically used.[1]
Experimental Protocols
Base-Catalyzed Hydrolysis (Saponification)
This method is generally preferred for its irreversibility, which often leads to higher yields.
Protocol:
-
Dissolution: Dissolve this compound in a suitable solvent mixture, such as methanol/water or tetrahydrofuran (THF)/water.
-
Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 1.5 to 3 equivalents).
-
Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 60-80 °C) and monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a co-solvent like THF or methanol was used, remove it under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with a strong acid (e.g., concentrated HCl or H₂SO₄) to precipitate the carboxylic acid.
-
-
Isolation: Collect the precipitated 2,4-dichloro-6-methylnicotinic acid by filtration, wash with cold water, and dry under vacuum.
Acid-Catalyzed Hydrolysis
This method can be advantageous if the substrate or product is sensitive to strong bases.
Protocol:
-
Reaction Mixture: Prepare a solution of this compound in a mixture of a mineral acid (e.g., 6M HCl or H₂SO₄) and an organic co-solvent like dioxane or acetic acid. A large excess of water, provided by the aqueous acid, is necessary to drive the reaction to completion.
-
Heating: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or HPLC.
-
Workup:
-
After completion, cool the reaction mixture to room temperature.
-
If a co-solvent was used, it may be removed under reduced pressure.
-
The product may precipitate upon cooling. If not, the volume of the aqueous solution can be reduced by evaporation.
-
-
Isolation: Collect the precipitated 2,4-dichloro-6-methylnicotinic acid by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, it can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the solvent evaporated to yield the product.
Data Presentation
Since no specific experimental data for the hydrolysis of this compound was found, the following table provides a template for recording and comparing results from potential experiments based on the protocols above.
| Parameter | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis | Reference |
| Starting Material | This compound | This compound | - |
| Reagents | NaOH or KOH | HCl or H₂SO₄ | [1] |
| Solvent | Methanol/Water or THF/Water | Dioxane/Water or Acetic Acid/Water | [2] |
| Temperature (°C) | 25 - 80 | 80 - 110 | - |
| Reaction Time (h) | 2 - 12 | 6 - 24 | - |
| Yield (%) | Expected to be high | Variable, depends on equilibrium | - |
| Purity (%) | High | May require further purification | - |
| Product | 2,4-dichloro-6-methylnicotinic acid | 2,4-dichloro-6-methylnicotinic acid | - |
Mandatory Visualizations
Reaction Scheme
Caption: General reaction scheme for the hydrolysis.
Experimental Workflow
Caption: A typical experimental workflow for hydrolysis.
References
An In-depth Technical Guide to the Derivatization of Methyl 2,4-dichloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential derivatization strategies for Methyl 2,4-dichloro-6-methylnicotinate. While direct literature on the derivatization of this specific molecule is limited, this document extrapolates from established methodologies for structurally analogous compounds, including various substituted methyl nicotinates. The following sections detail potential reaction pathways, experimental protocols, and quantitative data to serve as a foundational resource for the synthesis of novel derivatives.
Core Structure and Reactivity
This compound possesses a pyridine ring substituted with two electron-withdrawing chloro groups, an electron-donating methyl group, and an electron-withdrawing methyl ester group. This substitution pattern dictates the reactivity of the core structure. The chloro groups at the 2 and 4 positions are susceptible to nucleophilic aromatic substitution, a key reaction for introducing diverse functionalities. The methyl ester provides a handle for hydrolysis or amidation, and the ring nitrogen can be targeted for N-oxide formation or quaternization.
Key Derivatization Strategies
Based on the reactivity of similar chlorinated pyridine and nicotinate derivatives, the primary derivatization pathways for this compound are expected to be:
-
Nucleophilic Aromatic Substitution (SNAr) at the Chloro Positions: The chlorine atoms at the C2 and C4 positions are activated towards displacement by various nucleophiles.
-
Modification of the Ester Group: Hydrolysis to the corresponding carboxylic acid, followed by amide coupling, or transesterification can be performed.
-
Modification of the Ring Nitrogen: N-oxidation can alter the electronic properties of the ring and provide a route for further functionalization.
The following diagram illustrates these primary logical pathways for derivatization.
Caption: Logical derivatization pathways for this compound.
Experimental Protocols and Data
This section provides detailed experimental protocols derived from closely related molecules. These serve as a starting point for the derivatization of this compound.
Nucleophilic Aromatic Substitution
The substitution of chloro groups on the pyridine ring is a versatile method for introducing new functionalities. The choice of nucleophile and reaction conditions will determine the outcome.
General Workflow for Nucleophilic Aromatic Substitution:
Caption: General experimental workflow for SNAr reactions.
Example Protocol: Amination (Analogous to other chloronicotinates)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as DMF or DMSO.
-
Reagent Addition: Add the desired amine nucleophile (1.1-2.0 eq) and a base like K2CO3 or Et3N (2.0 eq).
-
Reaction Conditions: Heat the mixture to a temperature ranging from 80°C to 150°C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Chlorinated Pyridines
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| Methyl 2-chloro-6-methylnicotinate | Various Amines | Methyl 2-(amino)-6-methylnicotinate derivatives | Not specified | [1] |
| Methyl 6-bromonicotinate | Various | Derivatives with substituted functional groups | High (General) | [2] |
Ester Hydrolysis and Amidation
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.
Protocol: Ester Hydrolysis
-
Reaction Setup: Dissolve this compound in a mixture of THF/water or methanol/water.
-
Reagent Addition: Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Reaction Conditions: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3-4.
-
Extraction: Extract the carboxylic acid product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, and remove the solvent under reduced pressure.
Protocol: Amide Coupling
-
Reaction Setup: Dissolve the carboxylic acid obtained from hydrolysis (1.0 eq) in a solvent like DMF or DCM.
-
Reagent Addition: Add a coupling agent such as HATU or EDCI/HOBt (1.1 eq), a base like DIPEA (2.0 eq), and the desired amine (1.1 eq).
-
Reaction Conditions: Stir the reaction at room temperature for several hours to overnight.
-
Work-up and Purification: Follow standard aqueous work-up and purification procedures as described previously.
Table 2: Conditions for Ester Modification of Nicotinic Acid Derivatives
| Reaction | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Esterification | 6-Methylnicotinic acid, Methanol, H2SO4 | Methanol | Reflux, 17 hours | 75 | [3] |
| Amide Coupling | Carboxylic Acid, Amine, EDCI, DMAP | DCM/MeOH | Room temp to reflux | 88 (on a similar substrate) | [4] |
Synthesis of Precursor: Methyl 6-methylnicotinate
The derivatization of related compounds often starts from readily available precursors. The synthesis of Methyl 6-methylnicotinate is well-established and provides a basis for understanding the formation of the nicotinate core.
Reaction Scheme: Fischer Esterification of 6-Methylnicotinic Acid
References
The Biological Frontier of Substituted Methylnicotinates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of substituted methylnicotinates. These compounds, derived from nicotinic acid, have emerged as versatile scaffolds in medicinal chemistry, demonstrating a wide range of pharmacological effects. This document details their engagement with key biological targets, including D-amino acid oxidase (DAAO), nicotinic acetylcholine receptors (nAChRs), and cyclooxygenase-2 (COX-2), as well as their potential as inhibitors of the DNA repair enzyme ALKBH2. The following sections present quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and development in this promising area.
Synthesis of Substituted Methylnicotinates
The synthesis of methylnicotinate and its derivatives is a critical first step in the exploration of their biological activities. A common and efficient method for the synthesis of the parent compound, methyl nicotinate, is the Fischer esterification of nicotinic acid.[1] This process typically involves refluxing nicotinic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[1]
Similarly, substituted methylnicotinates, such as methyl 6-methylnicotinate, are often synthesized from their corresponding carboxylic acids.[2][3] For instance, methyl 6-methylnicotinate can be prepared by refluxing 6-methylnicotinic acid in methanol saturated with gaseous hydrogen chloride for one hour.[4] The product is then isolated by evaporating the solvent, neutralizing the residue with a saturated aqueous sodium bicarbonate solution, and extracting with an organic solvent like chloroform.[4] Alternative methods for the synthesis of methyl 6-methylnicotinate include the use of thionyl chloride as a catalyst under reflux conditions.[3] The choice of synthetic route often depends on the desired yield, scale of the reaction, and the specific properties of the starting materials.[2]
Biological Activities and Therapeutic Potential
Substituted methylnicotinates have been shown to interact with a variety of biological targets, leading to a diverse range of pharmacological effects. The following sections delve into their activity as DAAO inhibitors, nAChR modulators, analgesic and anti-inflammatory agents, and ALKBH2 inhibitors.
D-Amino Acid Oxidase (DAAO) Inhibition
Substituted methylnicotinates are being investigated as inhibitors of D-amino acid oxidase (DAAO), an enzyme that degrades the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine.[5][6] By inhibiting DAAO, the levels of D-serine in the brain can be elevated, which is a promising therapeutic strategy for central nervous system (CNS) disorders like schizophrenia, which are associated with NMDA receptor hypofunction.[5][6] The pyridine core and reactive ester group of methylnicotinate derivatives make them valuable building blocks for the development of potent and selective DAAO inhibitors.[6]
| Compound | Target Enzyme | Inhibitor Constant (Ki) | Reference |
| 5-aminonicotinic acid | Human D-Aspartate Oxidase (structurally related to DAAO) | 3.80 μM | [7] |
Lower Ki values indicate greater inhibitory potency.
Nicotinic Acetylcholine Receptor (nAChR) Modulation
Derivatives of nicotinic acid have been explored as modulators of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a variety of physiological processes in the central and peripheral nervous systems.[8] Some analogues have been shown to act as antagonists at specific nAChR subtypes, such as the α7 and α4β2 receptors.[8][9] For example, methyllycaconitine (MLA), a structurally complex natural product containing a substituted nicotinate-like moiety, is a highly potent and selective antagonist of α7 nAChRs with an IC50 of 2 nM.[10] The development of simpler, synthetic analogues with antagonist effects on human α7 nAChRs is an active area of research.[9]
| Compound | Target Receptor | Activity | Value | Reference |
| Methyllycaconitine (MLA) | α7 nAChR | IC50 | 2 nM | [10] |
| MLA Analogue 16 | human α7 nAChR | % Inhibition of ACh response | 46.8% | [9] |
Analgesic and Anti-inflammatory Activity
Methyl nicotinate and its derivatives have demonstrated significant analgesic and anti-inflammatory properties in various preclinical models.[11][12] Oral administration of methyl nicotinate has been shown to produce both peripheral and central antinociceptive effects.[11] The anti-inflammatory activity of these compounds is, in part, attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade.[12]
| Compound | Assay | Dose | Effect | Reference |
| Methyl Nicotinate | Acetic Acid-Induced Writhing (mice) | 5 and 10 mg/kg (oral) | Significant reduction in writhes | [11] |
| Methyl Nicotinate | Hot Plate Test (mice) | 5 and 10 mg/kg (oral) | Prolonged reaction latency | [11] |
| Nicotinate Derivative 4c | in vitro COX-2 Inhibition | - | IC50 equipotent to celecoxib | [12] |
| Nicotinate Derivative 4f | in vitro COX-2 Inhibition | - | IC50 equipotent to celecoxib | [12] |
| Nicotinate Derivative 4f | Carrageenan-Induced Paw Edema (rats) | - | Potent in vivo anti-inflammatory activity | [12] |
ALKBH2 Inhibition
Recent studies have explored nicotinamide derivatives, which are structurally related to methylnicotinates, as inhibitors of the DNA demethylase ALKBH2. This enzyme is implicated in tumorigenesis and drug resistance in certain cancers.[13] A fluorogenic probe has been developed to directly measure the repair activity of ALKBH2, providing a valuable tool for high-throughput screening of potential inhibitors.[13][14] While specific data on methylnicotinate derivatives as ALKBH2 inhibitors is still emerging, the structural similarity to active nicotinamides suggests this is a promising area for future investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, covering synthesis and biological evaluation.
Synthesis Protocols
This protocol describes the synthesis of methyl 6-methylnicotinate via Fischer esterification.[2][4]
Materials:
-
6-Methylnicotinic acid
-
Methanol (saturated with gaseous hydrogen chloride)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Chloroform
-
Reflux apparatus
-
Rotary evaporator
Procedure:
-
Reflux 0.1 mole of 6-methylnicotinic acid in 100 mL of methanol saturated with gaseous hydrogen chloride for 1 hour.[4]
-
After reflux, evaporate the mixture to dryness under reduced pressure using a rotary evaporator.[4]
-
To the resulting residue, add ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃ until the pH is adjusted to 7.
-
Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 50 mL).[4]
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the chloroform extract to dryness to yield methyl 6-methylnicotinate.[4]
Biological Assay Protocols
This protocol outlines a general method for assessing the inhibitory activity of compounds against DAAO using a coupled assay with horseradish peroxidase (HRP) and a fluorescent probe.[6][7]
Materials:
-
Test compounds (substituted methylnicotinates)
-
Recombinant human DAAO enzyme
-
D-serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® UltraRed Reagent or similar fluorescent probe
-
50 mM sodium phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a reaction mixture containing the D-amino acid substrate (D-serine), HRP, and Amplex® UltraRed Reagent in 50 mM sodium phosphate buffer (pH 7.4).[6]
-
Add the inhibitor compound at various concentrations to the wells of the 96-well plate.[6]
-
Initiate the reaction by adding the DAAO enzyme to each well.[6]
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths at regular intervals.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This is a widely used method for screening potential peripheral analgesic agents.[15][16]
Materials:
-
Male Swiss albino mice (or other suitable rodent strain)
-
Test compounds
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard analgesic drug (e.g., Diclofenac sodium)
-
0.6% acetic acid solution
-
Syringes and needles
-
Transparent observation chambers
Procedure:
-
Fast the animals for 12-18 hours before the experiment, with free access to water.[15]
-
Randomly divide the animals into groups (n=6-8 per group): negative control (vehicle), positive control (standard drug), and test groups (different doses of the test compound).[15]
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally 30-60 minutes before the induction of writhing.[15]
-
Inject 0.6% acetic acid solution (10 ml/kg body weight) intraperitoneally to each animal.[15]
-
Immediately after the acetic acid injection, place each animal individually in a transparent observation chamber.[15]
-
After a latency period of 5 minutes, record the number of writhes (abdominal constrictions accompanied by stretching of the hind limbs) for a continuous period of 20-30 minutes.[15]
-
Calculate the percentage of inhibition of writhing for each group compared to the control group.
This test is used to evaluate the effectiveness of centrally acting analgesics by observing the reaction to a thermal pain stimulus.[17]
Materials:
-
Mice or rats
-
Hot plate apparatus with adjustable temperature
-
Transparent glass cylinder to confine the animal on the hot plate
Procedure:
-
Set the temperature of the hot plate to a constant temperature (e.g., 55 ± 1°C).[18]
-
Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Place the animal on the hot plate and start a timer.
-
Observe the animal for nocifensive behaviors such as jumping or hind paw-licking.[17]
-
Record the latency time, which is the time from placing the animal on the hot plate to the first sign of a pain response.[17]
-
A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[18]
-
An increase in the latency time compared to the control group indicates an analgesic effect.
This is a standard model for evaluating the acute anti-inflammatory activity of test compounds.[19][20]
Materials:
-
Rats or mice
-
1% κ-carrageenan solution in saline
-
Test compounds
-
Vehicle
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer or calipers to measure paw volume/thickness
Procedure:
-
Administer the test compound, vehicle, or standard drug to the animals at a specified time before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.[1]
-
Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[19]
-
The increase in paw volume or thickness is a measure of the inflammatory edema.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
This protocol describes a fluorometric assay for screening COX-2 inhibitors.[21]
Materials:
-
Test compounds
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (standard COX-2 inhibitor)
-
96-well plate
-
Fluorometric microplate reader
Procedure:
-
Prepare the reaction mixture in a 96-well plate containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the test compound at various concentrations or the standard inhibitor (Celecoxib) to the appropriate wells.
-
Add the COX-2 enzyme to all wells except the background control.
-
Incubate the plate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding Arachidonic Acid to all wells.
-
Read the fluorescence at an excitation of 535 nm and an emission of 587 nm.
-
Calculate the percentage of inhibition and determine the IC50 values for the test compounds.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the biological activity of substituted methylnicotinates.
Caption: DAAO Signaling Pathway and Inhibition by Substituted Methylnicotinates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajol.info [ajol.info]
- 12. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence Probes for ALKBH2 Allow the Measurement of DNA Alkylation Repair and Drug Resistance Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Probes for ALKBH2 Allow the Measurement of DNA Alkylation Repair and Drug Resistance Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. Hot plate test - Wikipedia [en.wikipedia.org]
- 18. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 19. inotiv.com [inotiv.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2,4-dichloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the laboratory-scale synthesis of Methyl 2,4-dichloro-6-methylnicotinate, a key intermediate in the development of various pharmaceutical compounds. The described methodology is a multi-step synthesis commencing from a dihydroxy-nicotinate precursor, followed by a chlorination step.
Data Presentation
The following table summarizes the key quantitative data for the synthetic protocol.
| Step | Reaction | Starting Material | Key Reagents | Reaction Conditions | Product | Yield (%) |
| 1 | Synthesis of Dihydroxy Intermediate | Ethyl 3-aminocrotonate, Diethyl malonate | Sodium ethoxide, Ethanol | Reflux | Ethyl 2,4-dihydroxy-6-methylnicotinate | ~82%[1] |
| 2 | Esterification | 2,4-Dihydroxy-6-methylnicotinic acid | Methanol, Sulfuric Acid (catalyst) | Reflux | Methyl 2,4-dihydroxy-6-methylnicotinate | Not specified, typically high |
| 3 | Chlorination | Methyl 2,4-dihydroxy-6-methylnicotinate | Phosphorus oxychloride (POCl₃) | Heat | This compound | Not specified, typically high |
Experimental Protocols
Part 1: Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate
This initial step outlines the synthesis of the key dihydroxy pyridine intermediate.
Materials:
-
Ethyl 3-aminocrotonate
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Activated carbon
-
Ammonium chloride
Procedure:
-
To a reaction vessel, add ethyl 3-aminocrotonate (100 g, 0.7752 mol), followed by sodium ethoxide (65 g, 0.9559 mol) and anhydrous ethanol (240 g).[1]
-
Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.[1]
-
After the reaction is complete, cool the mixture to 50-60 °C and concentrate under reduced pressure to remove approximately 100 g of ethanol.[1]
-
Slowly pour the concentrated solution into 1000 ml of water. Add 10 g of basic activated carbon, stir for 1 hour, and then filter.[1]
-
Cool the filtrate to below 0 °C and adjust the pH to 2-3 with ammonium chloride, which will cause a significant amount of solid to precipitate.[1]
-
Collect the solid by filtration and dry at 50-60 °C to yield ethyl 2,4-dihydroxy-6-methylnicotinate as white, needle-like crystals (approx. 125 g, 81.85% yield).[1]
Part 2: Synthesis of Methyl 2,4-dihydroxy-6-methylnicotinate
This section describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by esterification to the methyl ester. For the purpose of this protocol, we will assume the hydrolysis of the product from Part 1 and subsequent re-esterification.
Materials:
-
Ethyl 2,4-dihydroxy-6-methylnicotinate
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for neutralization)
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
A. Hydrolysis:
-
Hydrolyze the ethyl ester from Part 1 by heating with an aqueous solution of sodium hydroxide.
-
After the reaction is complete (monitored by TLC), cool the mixture and carefully acidify with hydrochloric acid to precipitate the 2,4-dihydroxy-6-methylnicotinic acid.
-
Filter, wash with cold water, and dry the solid.
B. Esterification:
-
In a round-bottom flask, dissolve 2,4-dihydroxy-6-methylnicotinic acid in anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Carefully neutralize the residue with an ice-cold saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield Methyl 2,4-dihydroxy-6-methylnicotinate.
Part 3: Synthesis of this compound
This final step details the chlorination of the dihydroxy intermediate to produce the target compound.
Materials:
-
Methyl 2,4-dihydroxy-6-methylnicotinate
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Aqueous sodium hydroxide solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a reflux condenser and a mechanical stirrer, carefully add phosphorus oxychloride to Methyl 2,4-dihydroxy-6-methylnicotinate.
-
Heat the reaction mixture and maintain at reflux for several hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After the reaction is complete, allow the mixture to cool and then carefully recover the excess phosphorus oxychloride by distillation under reduced pressure.[2]
-
Slowly and cautiously pour the residue into ice water with vigorous stirring.[2]
-
Neutralize the mixture to a pH of 7-9 with an aqueous sodium hydroxide solution.[2]
-
Extract the product three times with dichloromethane.[2]
-
Combine the organic phases, wash with a saturated brine solution, and dry over anhydrous sodium sulfate.[2]
-
Filter and remove the solvent by rotary evaporation to yield the crude this compound, which can be further purified by column chromatography or recrystallization.
Synthesis Workflow
Caption: Synthetic route for this compound.
References
Application Notes and Protocols for the Quantification of Methyl 2,4-dichloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of Methyl 2,4-dichloro-6-methylnicotinate. Due to a lack of specific published methods for this exact analyte, the following protocols have been adapted from established methods for structurally similar compounds, including nicotinic acid derivatives and chlorinated pesticides.[1][2][3][4][5] These methods are intended to serve as a starting point for method development and validation in your laboratory.
Overview of Analytical Techniques
The quantification of this compound can be achieved using several analytical techniques. The choice of method will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[4] The most common and suitable techniques include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][6][7]
Table 1: Comparison of Analytical Methods for the Quantification of this compound
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.[3] | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass spectrometric detection.[3] | Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[7][8] |
| Selectivity/Specificity | Moderate to high, depending on the complexity of the matrix and chromatographic resolution. | High, based on both retention time and mass fragmentation pattern.[4] | Very high, utilizing specific precursor-to-product ion transitions (MRM).[6] |
| Sensitivity (LOD/LOQ) | Typically in the low ng to µg range.[4] | Can reach the pg to low ng range.[4] | High sensitivity, often in the pg to fg range.[8] |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds.[4] | Requires the analyte to be volatile or amenable to derivatization to increase volatility.[9] | Not required. |
| Sample Preparation | Generally involves dissolution, filtration, and sometimes solid-phase extraction (SPE). | May require extraction and derivatization to improve volatility and chromatographic performance.[9] | Often requires sample extraction (e.g., LLE, SPE, QuEChERS) and filtration.[8][10] |
| Instrumentation Cost | Relatively low to moderate. | Moderate to high. | High. |
| Throughput | High. | Moderate. | High. |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quantification of this compound in relatively clean sample matrices.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions (Proposed):
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan of a standard solution (estimated around 270 nm based on similar structures).[5] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in the mobile phase initial composition (e.g., 30:70 Acetonitrile:Water).
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Calibration:
Prepare a series of standard solutions of this compound in the mobile phase, ranging from approximately 0.1 µg/mL to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is well-suited for the analysis of volatile and semi-volatile compounds.[4]
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or ion trap)
-
Autosampler
Chromatographic and Mass Spectrometric Conditions (Proposed):
| Parameter | Recommended Condition |
| Column | Capillary column with a 5% phenyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min. |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations). |
| Oven Temperature Program | Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Range | m/z 50-400 |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Sample Preparation:
-
Extract the sample with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in a known volume of the extraction solvent.
-
If derivatization is needed to improve volatility, common agents like BSTFA can be used, although the methyl ester group may make this compound sufficiently volatile.
Calibration:
Prepare a series of standard solutions of this compound in the same solvent used for the final sample extract. Analyze the standards and create a calibration curve based on the peak area of a characteristic ion.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[8]
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer
-
Electrospray ionization (ESI) source
Liquid Chromatography Conditions (Proposed):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Similar to the HPLC-UV method but can be optimized for faster analysis with UHPLC systems.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Proposed):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule [M+H]⁺. Product ions will need to be determined by infusing a standard solution and performing a product ion scan.
-
Ion Source Parameters: Capillary voltage, cone voltage, and gas flows should be optimized for the specific instrument and analyte.
Sample Preparation:
Sample preparation methods like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be employed depending on the sample matrix.[8][10] The final extract should be filtered before injection.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the quantification of this compound.
Caption: General workflow for the quantification of this compound.
Method Selection Logic
The choice of the analytical method depends on several factors as depicted in the following logical relationship diagram.
Caption: Logical diagram for selecting an appropriate analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchtrends.net [researchtrends.net]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. agilent.com [agilent.com]
Application Note: Proposed HPLC Analysis of Methyl 2,4-dichloro-6-methylnicotinate
Introduction
Methyl 2,4-dichloro-6-methylnicotinate is a substituted pyridine derivative of interest in pharmaceutical and chemical research. Its proper identification and quantification are crucial for quality control and research applications. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the analysis of such compounds. This document outlines a proposed HPLC method for the analysis of this compound, based on established methods for similar nicotinic acid derivatives. This protocol provides a strong starting point for method development and validation.
Experimental Protocols
A reversed-phase HPLC method is proposed for the analysis of this compound. The following protocol is a recommended starting point for achieving optimal separation and quantification.
1. Instrumentation and Materials
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
2. Chromatographic Conditions
The proposed chromatographic conditions are summarized in the table below. These are based on methods used for the analysis of related compounds such as methyl nicotinate and other substituted nicotinic acids.[1][2][3]
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 70:30 A:B) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Run Time | 15 minutes |
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay.
-
Sample Solution: The preparation of the sample solution will depend on the matrix. For a pure substance, dissolve an accurately weighed amount in the mobile phase to a final concentration within the calibration range. For more complex matrices, a sample extraction or clean-up procedure may be necessary.
4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration to establish a calibration curve.
-
Inject the prepared sample solutions.
-
After all analyses are complete, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds, and then store it in an appropriate solvent.
5. Data Analysis
-
Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.
-
Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Data Presentation
The following table summarizes the proposed quantitative parameters for the HPLC analysis of this compound.
| Parameter | Proposed Value/Range | Rationale |
| Retention Time (RT) | To be determined experimentally | Dependent on specific conditions and analyte |
| Linearity Range | 0.1 - 100 µg/mL | A typical range for UV detection of small molecules |
| Limit of Detection (LOD) | To be determined experimentally | Expected to be in the low ng range |
| Limit of Quantification (LOQ) | To be determined experimentally | Expected to be in the mid-to-high ng range |
| Precision (%RSD) | < 2% | Standard requirement for analytical methods |
| Accuracy (% Recovery) | 98 - 102% | Standard requirement for analytical methods |
Mandatory Visualization
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for the GC-MS Analysis of Chlorinated Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive set of protocols for the analysis of chlorinated pyridine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This information is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods for the identification and quantification of these compounds in various matrices.
Introduction
Chlorinated pyridine derivatives are a class of compounds with significant industrial and pharmaceutical relevance. They are often used as intermediates in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.[1] Due to their potential biological activity and environmental persistence, sensitive and specific analytical methods are required for their detection and quantification. GC-MS is a powerful technique for this purpose, offering high-resolution separation and definitive identification based on mass spectra.[2]
This application note covers sample preparation, GC-MS instrument parameters, and data analysis for a range of chlorinated pyridine derivatives.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix and the physicochemical properties of the target analytes. Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.[2]
2.1.1. Liquid-Liquid Extraction (LLE)
LLE is a suitable method for extracting chlorinated pyridine derivatives from aqueous samples or for cleaning up complex sample matrices.[2][3]
-
Protocol for Aqueous Samples:
-
To 10 mL of the aqueous sample, add a suitable internal standard.
-
Adjust the pH of the sample as needed to ensure the analytes are in a neutral form.
-
Add 10 mL of a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Shake the mixture vigorously for 2 minutes in a separatory funnel.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction twice more with fresh solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
-
2.1.2. Solid-Phase Extraction (SPE)
SPE is an effective technique for the extraction and pre-concentration of chlorinated pyridine derivatives from water and other liquid samples.[4][5]
-
Protocol for Water Samples:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the water sample (with internal standard added) onto the cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of ethyl acetate.
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
-
The extract is ready for GC-MS analysis.
-
2.1.3. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a streamlined approach for the extraction of a wide range of analytes from complex matrices like soil and food.[6][7][8]
-
Protocol for Soil Samples:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and an appropriate internal standard.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and then centrifuge at 3000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Add the aliquot to a dispersive SPE (dSPE) tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
The supernatant is ready for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters that can be used as a starting point for method development. Optimization may be required based on the specific instrument and analytes of interest.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC System or equivalent[2] |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[2][9] |
| Injection Port Temp. | 250 °C[2] |
| Injection Volume | 1 µL[2] |
| Injection Mode | Splitless (or split with a high split ratio for concentrated samples)[2] |
| Carrier Gas | Helium[2] |
| Flow Rate | 1.0 mL/min (constant flow)[2] |
| Oven Temp. Program | Initial: 70 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Hold: 5 min at 280 °C[10] |
| Mass Spectrometer | |
| MS System | Agilent 5977A MSD or equivalent[2] |
| Ionization Mode | Electron Ionization (EI)[2] |
| Ionization Energy | 70 eV[2] |
| Ion Source Temp. | 230 °C[2] |
| Quadrupole Temp. | 150 °C[2] |
| MS Transfer Line Temp. | 280 °C[2] |
| Mass Scan Range | m/z 40-400[2] |
| Solvent Delay | 3 minutes[2] |
Data Presentation: Quantitative Data Summary
The following table summarizes the expected retention times and key mass-to-charge ratios (m/z) for several chlorinated pyridine derivatives based on the GC-MS conditions described above. Retention times are approximate and may vary depending on the specific instrument and column conditions.[11] The molecular ion ([M]⁺) and major fragment ions are listed. The characteristic isotopic patterns for chlorine-containing compounds should be observed.[12]
| Compound | Retention Time (min) (Approx.) | Molecular Weight ( g/mol ) | [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| 2-Chloropyridine | ~8.5 | 113.55 | 113/115 | 78, 51[13][14] |
| 3-Chloropyridine | ~9.2 | 113.55 | 113/115 | 78, 51[15] |
| 4-Chloropyridine | ~9.5 | 113.55 | 113/115 | 78, 51 |
| 2,6-Dichloropyridine | ~10.8 | 147.99 | 147/149/151 | 112, 77, 50[16] |
| 3,5-Dichloropyridine | ~11.5 | 147.99 | 147/149/151 | 112, 77, 50 |
| 2,3,6-Trichloropyridine | ~13.2 | 182.44 | 181/183/185 | 146, 111, 76 |
| Pentachloropyridine | ~18.5 | 251.33 | 251/253/255 | 216, 181, 146 |
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the GC-MS analysis of chlorinated pyridine derivatives, from sample collection to data analysis.
Caption: Experimental workflow for GC-MS analysis of chlorinated pyridine derivatives.
This comprehensive guide provides a solid foundation for the analysis of chlorinated pyridine derivatives by GC-MS. For specific applications, further method development and validation are recommended to ensure data quality and reliability.
References
- 1. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of 13 Organic Toxicants in Human Blood by Liquid-Liquid Extraction Coupling High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fifty years of solid-phase extraction in water analysis--historical development and overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elgalabwater.com [elgalabwater.com]
- 6. Simplified QuEChERS approach for the extraction of chlorinated compounds from soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. benchchem.com [benchchem.com]
- 13. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Pyridine, 2-chloro- [webbook.nist.gov]
- 15. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Note: NMR Characterization of Methyl 2,4-dichloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for the characterization of Methyl 2,4-dichloro-6-methylnicotinate. Due to the absence of publicly available experimental spectra for this specific compound, this application note utilizes data from structurally similar molecules and established NMR prediction principles to offer a reliable guide for researchers. The presented ¹H and ¹³C NMR data, summarized in clear tabular format, will aid in the structural verification and purity assessment of this important chemical intermediate.
Introduction
This compound is a substituted pyridine derivative with potential applications as a key building block in the synthesis of pharmaceuticals and agrochemicals. The precise substitution pattern on the pyridine ring makes unambiguous structural characterization essential for its use in multi-step synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules. This application note provides the predicted ¹H and ¹³C NMR spectral data for this compound to facilitate its identification and characterization.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on the analysis of substituent effects and comparison with experimentally determined data for analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ~7.65 | Singlet (s) | H-5 |
| ~3.95 | Singlet (s) | -OCH₃ |
| ~2.70 | Singlet (s) | -CH₃ (at C6) |
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ ppm) | Assignment |
| ~164.5 | C=O (ester) |
| ~160.0 | C-6 |
| ~152.0 | C-2 |
| ~148.0 | C-4 |
| ~128.0 | C-3 |
| ~122.0 | C-5 |
| ~53.0 | -OCH₃ |
| ~24.0 | -CH₃ (at C6) |
Experimental Protocols
The following are general protocols for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-16 ppm.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to the entire spectrum.
-
Referencing: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent signal (CDCl₃ at 77.16 ppm).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all peaks in both ¹H and ¹³C spectra.
Visualization
Caption: Molecular structure of this compound.
Caption: General workflow for NMR sample preparation and analysis.
Application Notes and Protocols for Cross-Coupling Reactions of Methyl 2,4-dichloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4-dichloro-6-methylnicotinate is a versatile building block in organic synthesis, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the electron-withdrawing ester group, typically render the C2 position more susceptible to conventional cross-coupling reactions. However, recent advancements in catalysis have enabled selective functionalization at the C4 position, providing a powerful tool for the synthesis of diverse and complex substituted pyridine derivatives. These derivatives are of significant interest in medicinal chemistry and materials science.
This document provides detailed application notes and experimental protocols for the selective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound.
Regioselectivity in Cross-Coupling Reactions
The inherent reactivity of 2,4-dichloropyridines in palladium-catalyzed cross-coupling reactions favors substitution at the C2 position, which is adjacent to the ring nitrogen.[1][2] However, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can reverse this selectivity, directing the coupling to the C4 position with high preference.[1][2] This ligand-controlled regioselectivity allows for the strategic and sequential functionalization of the pyridine core. Additionally, ligand-free conditions, often referred to as "Jeffery" conditions, have also been shown to promote high C4 selectivity in Suzuki couplings.[1]
Caption: Regioselectivity in cross-coupling reactions of this compound.
Data Presentation
The following tables summarize representative quantitative data for C4-selective cross-coupling reactions on 2,4-dichloropyridine substrates, which can serve as a starting point for optimizing reactions with this compound.
Table 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridines [1][3]
| Entry | Arylboronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | C4:C2 Ratio |
| 1 | Phenylboronic acid | Pd(OAc)₂ / IPr | K₃PO₄ | Toluene | 25 | 12 | 85 | >10:1 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / IPr | K₃PO₄ | Toluene | 25 | 12 | 90 | >10:1 |
| 3 | 4-Tolylboronic acid pinacol ester | Pd(OAc)₂ / IPr | K₃PO₄ | Toluene | 25 | 12 | 88 | >10:1 |
| 4 | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ / TBAB | Dioxane/H₂O | 100 | 12 | 75 | >99:1 |
IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, TBAB = Tetrabutylammonium bromide
Table 2: C4-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridines (Representative Conditions)[4][5]
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 75-90 |
| 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Toluene | 100 | 16 | 80-95 |
XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, BrettPhos = 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl
Table 3: C4-Selective Sonogashira Coupling of 2,4-Dichloropyridines (Representative Conditions)[6]
| Entry | Alkyne | Pd Catalyst | Cu Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 12 | 70-85 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NEt | DMF | 80 | 8 | 75-90 |
| 3 | 1-Hexyne | Pd(OAc)₂ / SPhos | - | Cs₂CO₃ | Dioxane | 100 | 18 | 65-80 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: C4-Selective Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed C4-selective coupling of this compound with an arylboronic acid using a sterically hindered NHC ligand.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
In a separate vial, add Pd(OAc)₂ (2 mol%) and IPr·HCl (4 mol%).
-
Evacuate and backfill the Schlenk flask with inert gas (repeat three times).
-
Add anhydrous toluene to the flask via syringe.
-
To the catalyst vial, add a small amount of anhydrous toluene and stir to form the pre-catalyst complex.
-
Transfer the catalyst slurry to the reaction flask via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for C4-Selective Suzuki-Miyaura Coupling.
Protocol 2: C4-Selective Buchwald-Hartwig Amination
This protocol provides a general procedure for the C4-selective amination of this compound using a bulky phosphine ligand.[4][7]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv) to a Schlenk tube.
-
Add this compound (1.0 equiv).
-
Seal the tube, remove from the glovebox, and add anhydrous toluene and the amine (1.2 equiv) via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 16-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Protocol 3: C4-Selective Sonogashira Coupling (Copper-Free)
This protocol outlines a copper-free Sonogashira coupling at the C4 position, which can be advantageous for substrates sensitive to copper salts.[8]
Materials:
-
This compound
-
Terminal alkyne (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with inert gas (repeat three times).
-
Add anhydrous 1,4-dioxane and the terminal alkyne (1.5 equiv) via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 18-24 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Methyl 2,4-dichloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Methyl 2,4-dichloro-6-methylnicotinate, a key intermediate in pharmaceutical synthesis. The following sections outline strategies for removing common impurities through recrystallization, column chromatography, and vacuum distillation. Additionally, protocols for assessing purity via analytical techniques are discussed.
Introduction: Impurity Profile and Purification Strategy
The synthesis of this compound can result in several impurities, including unreacted starting materials, by-products, and degradation products. A primary impurity of concern is the corresponding carboxylic acid, 2,4-dichloro-6-methylnicotinic acid, which can form via hydrolysis of the ester group during aqueous workup procedures. The purification strategy must effectively remove both polar and non-polar contaminants to achieve high purity (>99%).
The choice of purification technique depends on the scale of the purification and the nature of the impurities. For laboratory-scale quantities, a combination of column chromatography and recrystallization is often effective. For larger quantities, vacuum distillation may be a more practical approach.
Physicochemical Data Summary
While specific experimental data for this compound is not widely published, data from closely related analogs can be used to estimate its properties.
| Property | Estimated Value/Characteristic | Reference Compound | Justification |
| Molecular Formula | C₈H₇Cl₂NO₂ | - | Based on chemical structure. |
| Molecular Weight | 220.05 g/mol | Methyl 4,6-dichloro-2-methylnicotinate[1] | Isomer of the target compound. |
| Physical State | Crystalline Solid | Methyl 4,6-dichloronicotinate[2] | Analogs are typically solids at room temperature. |
| Melting Point | 40 - 95 °C | Methyl 4,6-dichloronicotinate (41-43°C)[2], this compound N-oxide (90-91.5°C)[3] | The melting point is expected to be in this range. The N-oxide derivative has a significantly higher melting point. |
| Boiling Point | > 260 °C (at 760 mmHg) | Methyl 4,6-dichloronicotinate (260°C)[2] | The additional methyl group will likely increase the boiling point. High temperature suggests vacuum distillation is necessary to prevent decomposition. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol). Low solubility in non-polar solvents (e.g., Hexane). | General knowledge of similar organic molecules.[4] | The ester and dichloropyridine structure suggests this solubility profile. |
| Stability | Prone to hydrolysis under strong acidic or basic conditions.[5] | General ester chemistry.[5] | The ester functional group can be cleaved to form the carboxylic acid. |
Purification Workflow
The overall process for obtaining and verifying the purity of this compound is outlined below.
Caption: General workflow for purification and analysis.
Experimental Protocols
Caution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Purification by Column Chromatography
This method is effective for separating the target compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane (or Heptane), Ethyl Acetate, Dichloromethane (DCM)
-
Glass column, flasks, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in DCM.
-
Spot the solution on a TLC plate.
-
Develop the plate using a solvent system such as 20% Ethyl Acetate in Hexane.
-
Visualize the spots under a UV lamp (254 nm). The desired product should be a major spot, and its Rf value should be determined to optimize the elution solvent. An ideal Rf is ~0.3.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in Hexane.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, avoiding air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with a low-polarity solvent (e.g., 5% Ethyl Acetate in Hexane).
-
Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% Ethyl Acetate in Hexane).
-
Collect fractions in separate test tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Evaporation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable if the crude product is a solid and contains small amounts of impurities. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol/Water, Isopropanol, or Hexane/Ethyl Acetate mixture)
-
Erlenmeyer flasks, hot plate, ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of crude material in various solvents at room and elevated temperatures to find a suitable one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Protocol 3: Purification by Vacuum Distillation
Given the estimated high boiling point, vacuum distillation is necessary to purify the compound without thermal degradation.
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Connect the apparatus to a vacuum pump with a pressure gauge.
-
-
Distillation:
-
Place the crude material in the distillation flask.
-
Slowly reduce the pressure to the desired level (e.g., 1-5 mmHg).
-
Gradually heat the flask using a heating mantle.
-
Collect the fraction that distills at a constant temperature. The exact boiling point under vacuum will need to be determined experimentally.
-
-
Product Collection:
-
Once the distillation is complete, carefully release the vacuum and collect the purified product from the receiving flask.
-
Purity Determination
After purification, the purity of this compound must be confirmed using analytical techniques.
Purity Analysis Workflow
Caption: Methods for purity assessment.
Protocol 4: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation & Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid). A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or Diode Array Detector (DAD).
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a solution of the purified product in the mobile phase or a suitable solvent (e.g., Acetonitrile) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample onto the equilibrated HPLC system.
-
Data Interpretation: The purity is typically determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Recovery after Chromatography | Product is too polar/non-polar for the chosen eluent; irreversible adsorption on silica. | Optimize the solvent system using TLC before running the column. Consider using a different stationary phase (e.g., alumina). |
| Oily Product after Recrystallization | Incorrect solvent choice; presence of impurities depressing the melting point. | Re-evaluate the recrystallization solvent. Consider a second purification step like chromatography before recrystallization. |
| Product Decomposition during Distillation | Temperature is too high. | Ensure a good vacuum is achieved to lower the boiling point. Use a lower heating temperature. |
| Presence of Carboxylic Acid Impurity in Final Product | Hydrolysis during workup or purification. | During extractions, use a mild base like sodium bicarbonate for neutralization and avoid prolonged contact. Ensure all solvents for purification are dry. |
References
Application Notes and Protocols for the Recrystallization of Dichlorinated Nicotinic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of dichlorinated nicotinic acid esters, a class of compounds with significant potential in pharmaceutical synthesis. The protocols outlined below are designed to enhance the purity of these esters, a critical step for their use in drug development and other research applications.
Introduction
Dichlorinated nicotinic acid esters are versatile intermediates in organic synthesis. Their purity is paramount for the successful synthesis of downstream targets and for ensuring the safety and efficacy of final active pharmaceutical ingredients (APIs). Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound to a greater extent at higher temperatures than at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.[3]
This guide details two primary recrystallization protocols: a single-solvent recrystallization and an anti-solvent recrystallization method, based on literature precedents for similar chlorinated aromatic compounds.
Data Presentation
The following table summarizes quantitative data for the recrystallization of relevant chlorinated nicotinic acid derivatives as found in the literature. This data provides a baseline for expected outcomes when applying the protocols described herein.
| Compound Name | Recrystallization Solvent(s) | Yield (%) | Melting Point (°C) | Reference |
| 2-Chloronicotinic acid n-butyl ester | Isopropanol | 81 | 89 | [4] |
| 2-Chloronicotinic acid | Ethyl Acetate | 87-90 (crude product) | 175-177 | [5] |
| 2,6-Dichloronicotinonitrile | Ethanol or 2-Propanol (for azeotropic removal of water prior to recrystallization) | Not Specified | Not Specified | [6] |
Note: Data for specific dichlorinated nicotinic acid esters is limited in publicly available literature. The data for 2-chloronicotinic acid and its n-butyl ester are presented as closely related examples.
Experimental Protocols
3.1. Protocol 1: Single-Solvent Recrystallization of 2-Chloronicotinic Acid n-Butyl Ester
This protocol is adapted from a procedure for the purification of 2-chloronicotinic acid n-butyl ester.[4]
Materials:
-
Crude 2-chloronicotinic acid n-butyl ester
-
Isopropanol
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude 2-chloronicotinic acid n-butyl ester into an Erlenmeyer flask. Add a minimal amount of isopropanol to just cover the solid.
-
Heating: Gently heat the mixture while stirring to facilitate dissolution. Add small portions of hot isopropanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl the mixture for a few minutes to allow the charcoal to adsorb the impurities.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The rate of cooling can influence crystal size; slower cooling generally results in larger, purer crystals.
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for 15-30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to a constant weight.
3.2. Protocol 2: Anti-Solvent Recrystallization of Dichlorinated Nicotinic Acid Esters
This protocol is a general method adapted from the purification of other chlorinated aromatic esters and is suitable when a single solvent does not provide optimal results.[3]
Materials:
-
Crude dichlorinated nicotinic acid ester
-
A "good" solvent (e.g., Ethyl Acetate, Acetone)
-
An "anti-solvent" or "bad" solvent (e.g., Hexane, Heptane)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution: Dissolve the crude dichlorinated nicotinic acid ester in a minimal amount of the "good" solvent (e.g., ethyl acetate) at room temperature or with gentle heating.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" (e.g., hexane) dropwise to the stirred solution until a slight turbidity (cloudiness) persists. This indicates the point of saturation.
-
Redissolution: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Maximizing Yield: Place the flask in an ice bath for 15-30 minutes to induce further crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of the "good" solvent and "anti-solvent".
-
Drying: Dry the crystals under vacuum to remove residual solvents.
Visualizations
4.1. Workflow for Single-Solvent Recrystallization
Caption: Workflow for Single-Solvent Recrystallization.
4.2. Logical Flow for Anti-Solvent Recrystallization
Caption: Logical Flow for Anti-Solvent Recrystallization.
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific properties of the dichlorinated nicotinic acid ester and the nature of the impurities.
References
- 1. EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products - Google Patents [patents.google.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. benchchem.com [benchchem.com]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 5. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]
- 6. WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of Methylnicotinates via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of methylnicotinate and its derivatives using column chromatography. The information is compiled to assist researchers in achieving high purity of these compounds, which are significant in pharmaceutical and research applications for their vasodilatory properties and as synthetic intermediates.
Introduction
Methylnicotinate, the methyl ester of nicotinic acid (niacin), and its derivatives are often synthesized in laboratories and require purification to remove unreacted starting materials, byproducts, and other impurities.[1][2] Column chromatography, particularly using silica gel, is a standard and effective method for this purpose.[1][3] The choice of stationary and mobile phases is critical for achieving optimal separation. This document outlines the common conditions and provides a step-by-step protocol.
Key Experimental Considerations
Successful purification of methylnicotinates by column chromatography hinges on several key parameters:
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of methylnicotinates due to its polarity and effectiveness in separating compounds of varying polarities.[1][4][5] Alumina can be considered as an alternative, especially if the compound is sensitive to the acidic nature of silica gel.[6]
-
Mobile Phase (Eluent): The choice of solvent system is crucial for good separation. A common approach for methylnicotinates is to use a mixture of a non-polar solvent and a moderately polar solvent. Mixtures of petroleum ether and ethyl acetate are frequently employed.[3][4][5] For more polar derivatives, a system like dichloromethane and methanol may be more suitable.[4] The optimal ratio is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[6]
-
Thin Layer Chromatography (TLC): Before performing column chromatography, it is essential to identify a suitable solvent system using TLC. The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.[6]
-
Sample Loading: The crude sample can be loaded onto the column in two ways: liquid loading or dry loading. For liquid loading, the sample is dissolved in a minimal amount of the mobile phase. Dry loading, where the sample is adsorbed onto a small amount of silica gel before being added to the column, is preferred for samples that are not readily soluble in the initial mobile phase.
Experimental Protocols
Protocol 1: General Purification of Methylnicotinate using Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of methyl nicotinate after a typical Fischer esterification synthesis.[1][2]
Materials:
-
Crude methyl nicotinate
-
Silica gel (60-120 mesh) for column chromatography[7]
-
Petroleum ether
-
Ethyl acetate
-
Chromatography column
-
Glass wool or cotton
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Column Preparation:
-
Secure the chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column.[7]
-
Prepare a slurry of silica gel in petroleum ether.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles. Do not let the silica gel run dry.[6]
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by running the initial mobile phase through it.
-
-
Sample Preparation and Loading:
-
Dissolve the crude methyl nicotinate in a minimum volume of the mobile phase or a suitable solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Alternatively, for dry loading, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Fraction Analysis:
-
Monitor the collected fractions using TLC to identify the fractions containing the pure product.[6]
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified methyl nicotinate.[4]
-
Data Presentation
The following table summarizes typical column chromatography conditions used for the purification of various methylnicotinate derivatives found in the literature.
| Compound | Stationary Phase | Mobile Phase (Eluent) | Ratio (v/v) | Reference |
| Methyl 4-hydroxy-6-methylnicotinate | Silica Gel | Dichloromethane/Methanol | 20:1 | [4] |
| Methyl 4-bromo-6-methylnicotinate | Silica Gel | Petroleum Ether/Ethyl Acetate | 4:1 | [4] |
| Methylnicotinate | Silica Gel | Petroleum Ether/Ethyl Acetate | 4:1 | [5] |
| A4 Derivative | Silica Gel | Petroleum Ether/Ethyl Acetate | 1:1 | [4] |
| M1 Derivative | Silica Gel | Petroleum Ether/Ethyl Acetate | 1:3 | [4] |
| Pyrene-SS-py Derivative | Silica Gel | Petroleum Ether/Ethyl Acetate | 3:1 | [4] |
Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the purification of methylnicotinates using column chromatography.
Caption: Workflow for Methylnicotinate Purification.
References
Application Notes & Protocols for Safe Handling of Chlorinated Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated organic compounds, also known as organochlorines, are a class of chemicals characterized by carbon-chlorine bonds.[1] They are widely used in research and industry as solvents, intermediates in synthesis, and cleaning agents.[1][2] Common examples include dichloromethane (methylene chloride), chloroform, carbon tetrachloride, and trichloroethylene.[2][3] While invaluable in many applications, these compounds present significant health and environmental hazards, including potential carcinogenicity, organ damage, and neurotoxicity.[2][3][4] Adherence to strict safety protocols is therefore essential to protect laboratory personnel, ensure the integrity of experiments, and maintain environmental compliance.[1]
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before working with any chlorinated organic compound. This involves understanding the specific hazards of the substance, the quantities being used, and the nature of the experimental procedures.
2.1. Routes of Exposure
The primary routes of occupational exposure to chlorinated solvents are inhalation, skin contact, and ingestion.[1]
-
Inhalation: Due to their high volatility, inhalation of vapors is the most common route of exposure.[1] Many chlorinated solvents can cause central nervous system depression, with symptoms ranging from dizziness and light-headedness to anesthesia and respiratory failure at high concentrations.[1][4]
-
Dermal (Skin) Contact: Direct skin contact can cause irritation, redness, and dermatitis due to the defatting of the skin.[1][4] Prolonged or repeated contact can lead to more severe skin damage, and some compounds can be absorbed through the skin, leading to systemic toxicity.[1][5]
-
Eye Contact: Vapors and splashes can cause severe eye irritation.[5]
-
Ingestion: While less common in a laboratory setting, accidental ingestion can lead to severe health effects.
2.2. Health Hazards
Exposure to chlorinated organic compounds can lead to a range of acute and chronic health effects:
-
Acute Effects: Dizziness, fatigue, headache, and irritation of the skin, eyes, and respiratory tract.[2][4]
-
Chronic Effects: Damage to the liver, kidneys, and central nervous system.[2] Some chlorinated solvents are classified as known or suspected carcinogens.[3]
2.3. Safety Data Sheets (SDS)
Before handling any chlorinated solvent, it is mandatory to read and understand its Safety Data Sheet (SDS).[2][5] The SDS provides critical information on hazards, safe handling, storage, and emergency procedures.[2]
Engineering Controls
Engineering controls are the first and most important line of defense in minimizing exposure to hazardous chemicals.
-
Chemical Fume Hoods: All work with chlorinated organic compounds should be conducted in a properly functioning and certified chemical fume hood to control vapor inhalation.[6]
-
Ventilation: General laboratory ventilation should be adequate to prevent the accumulation of flammable or toxic vapors.
-
Storage: Store chlorinated solvents in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[6] They should be segregated from incompatible materials such as strong oxidizing agents, bases, and reactive metals.[6] Use of metal safety cans for storage is not recommended as some halogenated solvents can produce acids that corrode metal.[6]
Personal Protective Equipment (PPE)
Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling chlorinated organic compounds. The selection of PPE should be based on the specific hazards of the chemical being used, as detailed in the SDS.
| PPE Category | Specifications and Recommendations |
| Eye and Face Protection | Chemical splash goggles are mandatory.[6][7] A full-face shield should be worn over goggles when there is a significant risk of splashing.[3][7] |
| Hand Protection | Use chemical-resistant gloves.[2] Note that latex and standard nitrile gloves may not provide adequate protection against all chlorinated solvents; consult the glove manufacturer's compatibility chart.[2][6] Double gloving may be necessary for certain compounds like methylene chloride.[6] |
| Body Protection | A lab coat, buttoned and with full-length sleeves, is required.[6] For larger quantities or higher-risk procedures, a chemical-resistant apron or suit may be necessary.[7] |
| Respiratory Protection | Respiratory protection may be required if engineering controls are insufficient to maintain exposure below occupational exposure limits.[6] Use of respirators requires enrollment in a respiratory protection program, including fit testing and medical clearance.[6] For emergency situations, a Self-Contained Breathing Apparatus (SCBA) may be necessary.[7][8] |
Experimental Protocols
5.1. General Handling Procedures
-
Always work in a designated area, such as a chemical fume hood.[6]
-
Minimize the quantities of chlorinated solvents used.[3]
-
Keep containers tightly closed when not in use to prevent evaporation.[9]
-
Clearly label all containers with the chemical name and associated hazards.[3]
-
Wash hands thoroughly after handling chlorinated solvents, even if gloves were worn.[6]
5.2. Waste Disposal Protocol
-
Chlorinated and non-chlorinated solvent waste streams must be segregated.[10]
-
Collect halogenated solvent waste in designated, properly labeled, and sealed containers.[3][9]
-
Do not dispose of chlorinated organic compounds down the drain.[11]
-
Follow all institutional and regulatory guidelines for hazardous waste disposal.
5.3. Spill Response Protocol
A spill kit with appropriate absorbent materials, neutralizing agents (if applicable), and personal protective equipment should be readily available.
For Minor Spills (manageable by trained laboratory personnel):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Put on appropriate PPE, including gloves, goggles, and a lab coat. Respiratory protection may be necessary depending on the volatility and toxicity of the spilled material.[12]
-
Contain the Spill: Confine the spill to a small area using absorbent materials.[13][14]
-
Absorb the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect Residue: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[12]
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water.
-
Dispose of Waste: Dispose of all contaminated materials (absorbents, gloves, etc.) as hazardous waste.
For Major Spills (requiring emergency response):
-
Evacuate: Immediately evacuate the area.[3][13] If the spill is large or involves highly toxic material, activate the nearest fire alarm to evacuate the building.[13]
-
Call for Help: From a safe location, call emergency services (e.g., 911) and the institution's environmental health and safety department.[14][15]
-
Secure the Area: Close doors to the affected area and post warning signs to prevent entry.[13]
-
Provide Information: Be prepared to provide information to emergency responders about the identity and quantity of the spilled chemical.[15]
Quantitative Data
Occupational Exposure Limits (OELs) for Common Chlorinated Solvents
| Chemical Name | CAS Number | OSHA PEL (TWA) | ACGIH TLV (TWA) | NIOSH REL (TWA) |
| Dichloromethane | 75-09-2 | 25 ppm | 50 ppm | Ca |
| Chloroform | 67-66-3 | 50 ppm (ceiling) | 10 ppm | 2 ppm (60-min ceiling) |
| Carbon Tetrachloride | 56-23-5 | 10 ppm | 5 ppm | 2 ppm (60-min ceiling) |
| Trichloroethylene | 79-01-6 | 100 ppm | 10 ppm | Ca |
| Perchloroethylene | 127-18-4 | 100 ppm | 25 ppm | Ca |
-
OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit (8-hour Time-Weighted Average)
-
ACGIH TLV: American Conference of Governmental Industrial Hygienists Threshold Limit Value (8-hour Time-Weighted Average)
-
NIOSH REL: National Institute for Occupational Safety and Health Recommended Exposure Limit (10-hour Time-Weighted Average unless otherwise noted)
-
Ca: Potential Occupational Carcinogen
Visualizations
Caption: Workflow for the safe handling of chlorinated organic compounds.
Caption: Decision tree for responding to a chemical spill.
References
- 1. benchchem.com [benchchem.com]
- 2. ecolink.com [ecolink.com]
- 3. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 4. oxy.com [oxy.com]
- 5. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 8. scribd.com [scribd.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Working safely with solvents | Safety Services - UCL – University College London [ucl.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. reed.edu [reed.edu]
- 14. chemkleancorp.com [chemkleancorp.com]
- 15. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2,4-dichloro-6-methylnicotinate
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of Methyl 2,4-dichloro-6-methylnicotinate, targeting common side reactions and purification challenges encountered by researchers.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy involves the chlorination of a suitable precursor, such as Methyl 4-hydroxy-6-methylnicotinate. The hydroxyl group at the 4-position and the inherent reactivity of the 2-position in the pyridine ring make them susceptible to substitution by chlorine. A robust chlorinating agent like phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), is typically used to replace the hydroxyl group and the hydrogen at the 2-position with chlorine atoms.[1]
Q2: My TLC analysis shows multiple spots apart from the desired product. What are the likely side products?
The presence of multiple spots indicates incomplete reaction or the formation of side products. The most common impurities include:
-
Mono-chlorinated Intermediates: Such as Methyl 4-chloro-6-methylnicotinate or Methyl 2-chloro-6-methylnicotinate. These arise from incomplete chlorination.
-
Hydrolyzed Byproducts: The chloro groups, particularly at the C2 and C4 positions, can be susceptible to hydrolysis during aqueous workup, leading to the formation of corresponding hydroxypyridine (pyridone) derivatives.
-
Unreacted Starting Material: Residual Methyl 4-hydroxy-6-methylnicotinate may be present if the reaction has not gone to completion.
-
Side-chain Chlorinated Species: Although less common under these conditions, high temperatures or radical initiators could potentially lead to chlorination of the 6-methyl group.[2][3]
Q3: The yield of my reaction is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete Reaction: The chlorination may not have reached completion. This can be addressed by increasing the reaction time, raising the temperature, or using a slight excess of the chlorinating agent.
-
Product Loss During Workup: The product may be lost during the neutralization and extraction phases. Careful adjustment of pH during the quench and performing multiple extractions can help maximize recovery.
-
Hydrolysis: Formation of water-soluble hydrolyzed byproducts can significantly lower the isolated yield of the desired organic-soluble product. Ensuring strictly anhydrous reaction conditions and minimizing exposure to water during workup is crucial.
-
Suboptimal Reagents: The quality and reactivity of the chlorinating agent (e.g., POCl₃) are critical. Using freshly distilled or high-purity reagents is recommended.
Q4: I am facing difficulties in purifying the final product. What are the recommended purification methods?
Purification of chlorinated nicotinates often requires chromatographic techniques.
-
Silica Gel Column Chromatography: This is the most effective method for separating the desired dichlorinated product from mono-chlorinated intermediates, starting material, and more polar hydrolyzed byproducts. A common eluent system is a gradient of ethyl acetate in hexane or petroleum ether.[4]
-
Recrystallization: If the crude product is obtained as a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be an effective final purification step to remove minor impurities.[5]
-
Aqueous Wash: Before chromatography, washing the crude organic extract with a mild base like saturated sodium bicarbonate solution can help remove acidic impurities.[6][7]
Q5: My mass spectrometry results show a peak corresponding to a mono-chloro, mono-hydroxy product. What is this and how can it be avoided?
This impurity is almost certainly a hydrolyzed byproduct, Methyl 2-chloro-4-hydroxy-6-methylnicotinate or Methyl 4-chloro-2-hydroxy-6-methylnicotinate. The chloro groups on the pyridine ring, especially at the 2- and 4-positions, are activated towards nucleophilic substitution and can react with water to form hydroxypyridines (which exist in equilibrium with their pyridone tautomers).
Prevention Strategies:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Careful Workup: Quench the reaction by pouring it slowly over crushed ice, rather than adding water directly to the hot reaction mixture. Neutralize acids carefully at low temperatures (0 °C) and proceed with extraction promptly to minimize contact time with the aqueous phase.
Troubleshooting Guide
The following table outlines common issues, their potential causes, and recommended solutions.
| Issue Observed | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive chlorinating agent (e.g., old POCl₃). | Use freshly distilled or a new bottle of the chlorinating agent. |
| Insufficient reaction temperature or time. | Gradually increase the reflux temperature and monitor the reaction by TLC until the starting material is consumed. | |
| Multiple Spots on TLC | Incomplete chlorination. | Increase reaction time or the equivalents of chlorinating agent. Consider adding PCl₅ to enhance the reactivity of POCl₃.[1] |
| Formation of hydrolyzed byproducts. | Ensure strict anhydrous conditions. Perform aqueous workup quickly and at low temperatures. | |
| Product is an Oil, not a Solid | Presence of impurities. | Purify the crude product using silica gel column chromatography to isolate the desired compound. |
| Difficulty in Separating Product from Impurities | Similar polarity of byproducts. | Optimize the column chromatography eluent system. Use a shallow gradient or switch to a different solvent system (e.g., dichloromethane/methanol). |
| Low Isolated Yield After Workup | Product loss during extraction. | Perform multiple extractions (at least 3) from the aqueous layer. Ensure the correct organic solvent is used (e.g., ethyl acetate, dichloromethane).[4] |
| Formation of water-soluble salts. | During neutralization, ensure the pH is adjusted correctly (typically to ~7-8) to keep the ester product in its neutral, organic-soluble form. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a representative protocol based on established chlorination methods for hydroxypyridines. Researchers should first perform this on a small scale.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add Methyl 4-hydroxy-6-methylnicotinate (1.0 eq).
-
Reaction: Add phosphorus oxychloride (POCl₃, 5-10 eq.) to the flask. If desired, phosphorus pentachloride (PCl₅, 1.1 eq) can be added portion-wise to enhance chlorination.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane), checking for the disappearance of the starting material.
-
Workup: After completion, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic aqueous solution to pH 7-8 by the slow addition of a solid base like sodium carbonate or a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography.
Protocol 2: Analytical Monitoring by Thin-Layer Chromatography (TLC)
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., starting with 20:80 and adjusting as needed) is a good starting point.
-
Spotting: Dissolve a small aliquot of the reaction mixture in ethyl acetate and spot on the TLC plate.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). The product should be less polar than the hydroxy-precursor.
Visualizations
Reaction and Side Product Pathways
Caption: Plausible reaction pathways and formation of key side products.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. indianchemicalsociety.com [indianchemicalsociety.com]
- 2. researchgate.net [researchgate.net]
- 3. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
Improving the yield of Methyl 2,4-dichloro-6-methylnicotinate synthesis
Technical Support Center: Synthesis of Nicotinate Derivatives
Important Notice Regarding Methyl 2,4-dichloro-6-methylnicotinate:
Our comprehensive search for detailed synthesis protocols, yield optimization data, and common troubleshooting issues specifically for this compound did not yield sufficient information to create a dedicated technical support guide. Publicly available scientific literature and patents lack the specific experimental details required to address the core requirements of your request for this particular dichlorinated compound.
Therefore, as an alternative, we have created the requested Technical Support Center for a closely related and well-documented compound: Methyl 6-methylnicotinate . The synthesis of this compound shares fundamental principles with other nicotinate esters and is extensively covered in the literature, allowing for a thorough and data-rich guide. This guide can serve as a valuable reference for general laboratory techniques in nicotinate chemistry.
Technical Support Center: Improving the Yield of Methyl 6-methylnicotinate Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 6-methylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Methyl 6-methylnicotinate?
A1: The two most prevalent methods are:
-
Fischer Esterification of 6-Methylnicotinic Acid: This is a standard laboratory-scale method involving the reaction of 6-methylnicotinic acid with methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).[1][2]
-
Oxidation of 5-Ethyl-2-methylpyridine followed by Esterification: This industrial-scale route involves oxidizing 5-ethyl-2-methylpyridine with an agent like nitric acid to form 6-methylnicotinic acid, which is then esterified.[3][4][5]
Q2: How can I monitor the progress of the esterification reaction?
A2: Reaction progress can be effectively monitored using standard chromatographic techniques:
-
Thin-Layer Chromatography (TLC): A quick and convenient method to qualitatively track the consumption of the starting carboxylic acid and the formation of the ester product.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative analysis of the reaction mixture, allowing for accurate determination of purity and the presence of any side products.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Often used to monitor the purity and confirm the molecular weight of the product and any byproducts.[6]
Q3: What are the common impurities or byproducts I might encounter?
A3: Depending on the synthetic route, common impurities include:
-
Unreacted 6-Methylnicotinic Acid: Results from an incomplete reaction.[2]
-
Dinicotinic Acid (Pyridine-2,5-dicarboxylic acid): A common byproduct from the over-oxidation of 5-ethyl-2-methylpyridine.[6] This can also be esterified to form the corresponding diester.
-
Hydrolysis Product: The ester can hydrolyze back to the carboxylic acid during work-up if conditions are not carefully controlled.[2]
Q4: What are the best methods for purifying the final product?
A4: Purification is crucial for obtaining a high-purity product. Recommended methods include:
-
Extraction and Washing: A thorough aqueous work-up after neutralization is essential to remove inorganic salts and water-soluble impurities.[2]
-
Column Chromatography: Silica gel column chromatography is effective for separating the product from non-polar and highly polar impurities.[2]
-
Vacuum Distillation: Due to its relatively high boiling point, vacuum distillation is an excellent method for purification, especially on a larger scale.[2]
-
Recrystallization: If the crude product is a solid, recrystallization can be used to achieve high purity.[6]
Troubleshooting Guides
Issue 1: Low Product Yield
Q: My synthesis is resulting in a low yield of Methyl 6-methylnicotinate. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction (Equilibrium) | The Fischer esterification is an equilibrium reaction. To drive it towards the product, use a large excess of methanol (which can also serve as the solvent) and ensure an adequate amount of acid catalyst is present.[6] |
| Presence of Water | Water can shift the equilibrium back towards the starting materials. Ensure all glassware is thoroughly dried and use anhydrous methanol.[6] |
| Suboptimal Temperature | The reaction is typically run at the reflux temperature of methanol. Ensure the heating is adequate and consistent to maintain reflux.[6] |
| Insufficient Reaction Time | While some protocols suggest shorter times, extended reflux (e.g., 17 hours) may be necessary for completion. Monitor the reaction by TLC until the starting material is consumed.[2] |
| Losses During Work-up | Significant product can be lost during neutralization and extraction. Carefully adjust the pH to ~7 during the bicarbonate wash to minimize the product's solubility in the aqueous layer. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, chloroform) to maximize recovery.[1][2] |
| Inefficient Oxidation (Industrial Route) | If starting from 5-ethyl-2-methylpyridine, the oxidation step is critical. Carefully control the temperature and the rate of addition of the oxidizing agent (e.g., nitric acid) to prevent side reactions.[3][4] |
Issue 2: Product Purity is Low
Q: My final product shows multiple spots on TLC or extra peaks in HPLC/GC analysis. What are the likely side products and how can I minimize them?
A: The presence of impurities is often linked to the issues causing low yield. Here’s how to address them.
| Impurity/Byproduct | Minimization Strategy | Removal Strategy |
| Unreacted Starting Material | Ensure the reaction goes to completion by extending the reaction time, using sufficient catalyst, and maintaining the correct temperature.[2] | Purify via column chromatography or vacuum distillation.[2] |
| Dinicotinic Acid / Diester | This forms from over-oxidation of 5-ethyl-2-methylpyridine. Maintain strict temperature control during the oxidation step.[6] | The acidic byproduct can be removed with a basic wash (e.g., NaHCO₃ solution). The diester byproduct requires chromatographic separation or fractional distillation. |
| Hydrolysis of Ester | During the aqueous work-up, perform the neutralization step quickly and at a low temperature (e.g., in an ice bath) to prevent the ester from hydrolyzing back to the acid.[2] | An acidic wash can remove the carboxylic acid, or it can be separated by column chromatography. |
Data Presentation
Table 1: Comparison of Common Synthesis Methods
| Method | Starting Material | Key Reagents & Catalyst | Reaction Conditions | Reported Yield | Reference(s) |
| Fischer Esterification | 6-Methylnicotinic Acid | Methanol, Conc. H₂SO₄ | Reflux, 17 hours | 75% | [1][7] |
| Fischer Esterification | 6-Methylnicotinic Acid | Methanol saturated with HCl gas | Reflux, 1 hour | Not Specified | [1][8] |
| Oxidation & Esterification | 5-Ethyl-2-methylpyridine | H₂SO₄, HNO₃, then Methanol | 155-160°C (oxidation), then Reflux | ~65-70% | [4][5][9] |
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol is a standard laboratory procedure for the synthesis of Methyl 6-methylnicotinate.
Materials:
-
6-Methylnicotinic acid (e.g., 40 g, 290 mmol)
-
Methanol (750 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (40 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 6-methylnicotinic acid in methanol.
-
With constant stirring, slowly and carefully add concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 17 hours. Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue by slowly adding saturated sodium bicarbonate solution until the pH is ~7. Perform this step in an ice bath to manage any heat evolution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.[2]
-
Purify further by vacuum distillation or column chromatography as needed.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. environmentclearance.nic.in [environmentclearance.nic.in]
- 4. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 5. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 2,4-dichloro-6-methylnicotinate
Disclaimer: Detailed experimental data and impurity profiles for Methyl 2,4-dichloro-6-methylnicotinate are not widely available in published literature. The following guide is based on general principles of organic chemistry and purification of related chlorinated aromatic compounds and methyl esters. The potential impurities listed are hypothetical and depend on the specific synthetic route employed.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A1: Depending on the synthetic pathway, common impurities may include:
-
Unreacted Starting Materials: Such as a mono-chlorinated precursor or the non-chlorinated parent nicotinate ester.
-
Over-chlorinated or Isomeric Byproducts: Molecules with additional chlorine atoms or with chlorine atoms at different positions on the pyridine ring.
-
Hydrolysis Product: 2,4-dichloro-6-methylnicotinic acid, formed by the hydrolysis of the methyl ester during workup or storage.
-
Residual Solvents: Solvents used in the reaction or extraction steps (e.g., dichloromethane, ethyl acetate, methanol).
Q2: How can I detect the presence of these impurities?
A2: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your crude product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can separate closely related impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information which can help in the definitive identification of impurities if they are present in sufficient quantity.
Troubleshooting Guide
Q1: My final product shows a significant amount of the starting material. How can I remove it?
A1:
-
Reaction Optimization: Ensure your reaction has gone to completion by extending the reaction time or adjusting the stoichiometry of the reagents. Monitor the reaction progress using TLC or HPLC.
-
Purification:
-
Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials, which likely have different polarities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective in removing impurities.
-
Q2: My HPLC analysis shows several unexpected peaks close to my product peak. What are they likely to be and how can I get rid of them?
A2: These are likely isomeric byproducts or over/under-chlorinated species.
-
Identification: Use LC-MS to get the molecular weight of the impurities, which can help in their identification.
-
Purification:
-
Optimized Column Chromatography: A longer column, a shallower solvent gradient, or a different solvent system may be required to resolve these closely eluting compounds.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be used to isolate the desired product.
-
Q3: My product's NMR spectrum shows the presence of a carboxylic acid. How did this happen and how do I remove it?
A3: The methyl ester has likely undergone hydrolysis to the corresponding carboxylic acid. This can happen during an aqueous workup with acidic or basic conditions.
-
Prevention: During the workup, use a mild base (e.g., saturated sodium bicarbonate solution) for neutralization and avoid prolonged exposure to aqueous conditions.
-
Removal:
-
Liquid-Liquid Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base. The carboxylic acid impurity will be extracted into the aqueous layer as its salt.
-
Column Chromatography: The carboxylic acid is significantly more polar than the ester and can be easily separated by silica gel chromatography.
-
Data Presentation
The following table presents hypothetical data for the purification of this compound to illustrate the effectiveness of different purification techniques.
| Analyte | Purity in Crude Product (Area % by HPLC) | Purity after Recrystallization (Area % by HPLC) | Purity after Column Chromatography (Area % by HPLC) |
| This compound | 85.2 | 98.5 | >99.5 |
| 2,4-dichloro-6-methylnicotinic acid | 5.8 | 0.5 | <0.1 |
| Mono-chlorinated precursor | 4.5 | 0.8 | <0.1 |
| Tri-chlorinated byproduct | 2.1 | 0.1 | <0.1 |
| Other unknown impurities | 2.4 | 0.1 | 0.2 |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Determine a suitable solvent system for separation using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.3.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. Potential solvents include ethanol, methanol, or a mixture of ethyl acetate and hexanes.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Preventing decomposition of Methyl 2,4-dichloro-6-methylnicotinate
Technical Support Center: Methyl 2,4-dichloro-6-methylnicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to help prevent and troubleshoot the decomposition of this compound during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: While specific empirical data for this compound is limited, based on its structure (a chlorinated pyridine ring with a methyl ester group), two primary decomposition pathways are predicted:
-
Ester Hydrolysis: The most common degradation route for nicotinate esters is the hydrolysis of the methyl ester bond. This reaction is catalyzed by the presence of water and can be accelerated by acidic or, more significantly, alkaline conditions. The products of this pathway are 2,4-dichloro-6-methylnicotinic acid and methanol .
-
Nucleophilic Substitution (Dechlorination): The chlorine atoms on the pyridine ring, particularly at the C2 and C4 positions, are susceptible to nucleophilic attack. This can lead to the replacement of one or both chlorine atoms by nucleophiles present in the solution (e.g., water, hydroxide ions, or buffer components), resulting in hydroxylated or other substituted impurities. The reactivity of chloro-substituted pyridines in such reactions is well-documented.[1][2]
Q2: How stable is this compound in aqueous solutions?
It is crucial to note that the two electron-withdrawing chlorine atoms on the pyridine ring of this compound are expected to make the ester carbonyl carbon more electrophilic. This will likely increase the rate of hydrolysis compared to its non-chlorinated counterpart. Therefore, its stability in aqueous media, especially at neutral or alkaline pH, is predicted to be lower.
Q3: What are the optimal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Solid Form: Store in a tightly sealed container in a cool, dry, and dark place. A desiccator at refrigerated temperatures (2-8°C) is ideal.
-
In Solution: If solutions must be prepared, use an anhydrous aprotic solvent (e.g., DMSO, DMF, Dioxane) and store at -20°C or -80°C. If aqueous or protic solvents are necessary, prepare solutions fresh and use them immediately. If short-term storage is unavoidable, keep the solution at a slightly acidic pH (e.g., pH 4-6) and at 2-8°C.[4]
Q4: How can I monitor the decomposition of my compound?
A4: The progress of decomposition can be monitored using standard chromatographic techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick method to qualitatively check for the appearance of new, more polar spots (e.g., the hydrolyzed carboxylic acid) and the disappearance of the starting material.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the preferred method for quantitative analysis. A stability-indicating method should be developed to separate the parent compound from its potential degradation products.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly effective for identifying the mass of degradation products, which can help confirm their structures (e.g., confirming the mass of the hydrolyzed acid or a mono-dechlorinated product).
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| A new, more polar spot/peak appears in TLC/HPLC analysis of a stored solution. | Ester Hydrolysis: The new peak is likely the primary degradation product, 2,4-dichloro-6-methylnicotinic acid, which is more polar than the parent ester. | Confirmation: To confirm the identity of the peak, you can: • Analyze a standard of the corresponding carboxylic acid if available. • Use LC-MS to check if the mass of the new peak corresponds to the hydrolyzed product. Prevention: Ensure solutions are stored under anhydrous conditions at low temperatures. If using aqueous buffers, maintain a slightly acidic pH and use freshly prepared solutions.[4] |
| Loss of compound potency or inconsistent experimental results over time. | Compound Degradation: The active concentration of the compound is decreasing due to decomposition (hydrolysis or dechlorination). | Stability Check: Re-analyze the purity of your stock solution or solid sample using a validated HPLC method. Storage Protocol: Review your storage procedures. For solutions, consider aliquoting into smaller volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture. Store solids in a desiccator. |
| Appearance of multiple unexpected peaks in the chromatogram. | Multiple Degradation Pathways: The compound may be undergoing both hydrolysis and dechlorination, or reacting with components in your experimental medium. | Forced Degradation Study: Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products under various stress conditions (acid, base, heat, oxidation). This will help in identifying the unknown peaks in your sample. |
| Discoloration of the solid compound or solution. | Photodecomposition or Oxidation: Exposure to light or air (oxygen) can sometimes lead to the formation of colored impurities. | Inert Atmosphere & Light Protection: Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial or a container protected from light.[5] |
Data Presentation
Table 1: Stability of Methyl Nicotinate (Non-chlorinated Analog) in Aqueous Solution
Disclaimer: This data is for a related compound, methyl nicotinate, and should be used as a general reference. The stability of this compound is expected to be lower due to the electronic effects of the chlorine substituents.
| Storage Condition | Degradation Rate (% per year) | Primary Degradation Product | Reference |
| 1 M Aqueous Solution at 4°C | ~0.5% | Nicotinic Acid | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation products and primary decomposition pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with UV or DAD detector, and/or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a suitable ratio (e.g., 1:1 v/v) in separate vials.
-
Acid Hydrolysis: Mix with 0.1 M HCl.
-
Base Hydrolysis: Mix with 0.1 M NaOH.
-
Oxidative Degradation: Mix with 3% H₂O₂.
-
Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm) or sunlight.
-
-
Control Sample: Prepare a control sample by mixing the stock solution with the solvent used for the stressors (e.g., water) and keep it at room temperature, protected from light.
-
Incubation: Incubate the vials for a defined period (e.g., 24, 48, or 72 hours). Take samples at intermediate time points.
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary (e.g., neutralize acid/base samples with an equimolar amount of base/acid), and dilute to a suitable concentration for analysis.
-
Chromatographic Analysis: Analyze all samples by a suitable HPLC or LC-MS method. Compare the chromatograms of the stressed samples to the control sample.
-
Data Interpretation:
-
Identify the peaks corresponding to the parent compound and any new peaks that appear.
-
Calculate the percentage of degradation.
-
Use MS data to propose structures for the major degradation products.
-
Protocol 2: HPLC Method for Stability Monitoring
Objective: To quantify this compound and its primary hydrolysis product, 2,4-dichloro-6-methylnicotinic acid.
Parameters (Example - requires optimization):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
Example Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the compound (e.g., scan from 200-400 nm; likely around 260-270 nm).[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare Standards: Prepare a series of calibration standards for both this compound and, if available, 2,4-dichloro-6-methylnicotinic acid.
-
Sample Preparation: Dilute the experimental samples to fall within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Integrate the peak areas and use the calibration curves to determine the concentration of the parent compound and its degradation product in the samples.
Visualizations
Caption: Predicted decomposition pathways for this compound.
Caption: Troubleshooting workflow for identifying unknown impurities.
Caption: Experimental workflow for a forced degradation study.
References
- 1. innospk.com [innospk.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing Nicotinic Acid Esterification
Welcome to the technical support center for nicotinic acid esterification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the esterification of nicotinic acid?
A1: The most common method is the Fischer-Speier esterification, which involves reacting nicotinic acid with an excess of alcohol (like methanol or ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, typically under reflux conditions.[1][2] Alternative methods include using coupling agents like dicyclohexylcarbodiimide (DCC)[3], converting nicotinic acid to its acid chloride followed by reaction with an alcohol[4], or using solid acid catalysts to simplify purification.[5][6]
Q2: Why is the pyridine nitrogen a concern during esterification?
A2: The basic nitrogen atom in the pyridine ring can interfere with standard esterification reactions. Under typical Fischer esterification conditions with a strong acid catalyst, the pyridine nitrogen is protonated.[1] This protonation deactivates the ring and prevents side reactions like N-alkylation, making the acidic conditions favorable.[1] However, when using certain alkylating agents without a strong acid, N-methylation can become a significant side reaction.[1]
Q3: How can I drive the Fischer esterification reaction towards completion?
A3: Fischer esterification is an equilibrium process.[7][8] To achieve high yields, the equilibrium must be shifted towards the product side. This can be accomplished by:
-
Using a large excess of the alcohol, which also serves as the solvent.[1][9]
-
Removing water as it is formed, often by using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[4]
Q4: What is the best way to purify the final nicotinic acid ester product?
A4: Purification typically involves several steps after the reaction is complete:
-
Neutralization: The acidic catalyst is neutralized, usually with a base like sodium bicarbonate (NaHCO₃) solution.[1][10]
-
Extraction: The ester is extracted from the aqueous mixture using an organic solvent such as ethyl acetate or dichloromethane.[1][5][11]
-
Washing & Drying: The organic layer is washed with water and brine to remove residual salts and water-soluble impurities, then dried over an anhydrous agent like sodium sulfate.[1]
-
Solvent Removal: The solvent is removed under reduced pressure.[1]
-
Final Purification: The crude product can be further purified by column chromatography or distillation.[2][4]
Troubleshooting Guide
This guide addresses common problems encountered during the esterification of nicotinic acid.
Issue 1: Low Yield of the Desired Ester
Low product yield is one of the most frequent challenges. The logical workflow below can help diagnose the underlying cause.
Issue 2: Presence of Impurities and Side Products
Q: What are common side reactions and how can they be minimized? A:
-
Decarboxylation: At high temperatures and under strong acidic conditions for prolonged periods, nicotinic acid can decarboxylate. This can be minimized by reducing the reaction temperature and/or shortening the reaction time.[1]
-
Diester Formation: If the starting material contains di-acid impurities, such as isocinchomeronic acid, diesters can form. These can be separated from the desired monoester by column chromatography or fractional distillation.[1]
-
Hydrolysis of Ester: During workup, if the acidic conditions are not properly neutralized, the newly formed ester can hydrolyze back to the carboxylic acid. It is crucial to neutralize the reaction mixture at a low temperature before extraction.[1]
Data Presentation
Table 1: Comparison of Catalysts and Conditions for Nicotinate Synthesis
| Method | Reactants | Catalyst | Conditions | Yield | Notes |
| Fischer Esterification | Nicotinic Acid, Methanol | Conc. H₂SO₄ | Reflux, 13 hours | 23.4% | Yield after purification by column chromatography.[2][12] |
| Solid Acid Catalyst | Nicotinic Acid, Ethanol | HND230 Solid Catalyst | 55°C, 4h, then reflux with water removal | 97.2% | Toluene used as solvent to facilitate water removal.[4][5][13] |
| DCC Coupling | Nicotinic Acid, Alcohol | DCC, DMAP | Methylene Chloride, 0°C to RT | - | A good method for acid-sensitive substrates.[3] |
| Transesterification | Nicotinate Ester, Alcohol | Sodium Methoxide | 70°C - 120°C | 83-87% | Avoids using free acid; driven by removing alcohol byproduct.[4] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of Ethyl Nicotinate using a Solid Acid Catalyst
This protocol is adapted from a high-yield method using a reusable solid acid catalyst, which simplifies purification.[4][5]
Materials:
-
Nicotinic Acid (1 mol)
-
Absolute Ethanol (2 mol)
-
Toluene
-
HND230 Solid Acid Catalyst (or similar solid acid)
Workflow Diagram:
Procedure:
-
Reaction Setup: In a four-necked flask equipped with a stirrer and Dean-Stark apparatus, add toluene, absolute ethanol, the solid acid catalyst, and nicotinic acid.[4]
-
Initial Reaction: Slowly heat the mixture to 55°C and stir for 4 hours.[4][5]
-
Drive to Completion: Increase the temperature to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected.[4]
-
Cooling and Catalyst Recovery: Cool the reaction mixture to room temperature. Recover the solid catalyst by filtration. The catalyst can often be reused.[4]
-
Product Isolation: Take the filtrate and remove the toluene by distillation under reduced pressure to yield the final product, ethyl nicotinate.[4][5] A yield of 97.2% with 99.5% purity (by GC) has been reported for this method.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 3. WO1996034858A1 - Nicotinic acid esters and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation method of ethyl nicotinate - Eureka | Patsnap [eureka.patsnap.com]
- 6. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 7. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
Troubleshooting low yield in dichlorination of methylnicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the dichlorination of methylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical transformation in the dichlorination of methylnicotinate?
The dichlorination of methylnicotinate to methyl 2,6-dichloronicotinate does not occur directly on the methylnicotinate molecule itself. Instead, the reaction proceeds through its tautomeric form, methyl 2,6-dihydroxynicotinate. This dihydroxy intermediate is then treated with a strong chlorinating agent to replace the hydroxyl groups with chlorine atoms.
Q2: What are the most common chlorinating agents for this reaction?
The most effective and commonly cited chlorinating agents for converting hydroxypyridines to their chloro-derivatives are phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). Often, a mixture of both reagents is used to enhance the chlorinating power of the system.
Q3: What are the typical reaction conditions for the dichlorination of the dihydroxy intermediate?
Based on procedures for analogous compounds, the reaction is typically carried out at elevated temperatures, often in a sealed reactor or autoclave to maintain pressure. For instance, a known procedure for a similar substrate involves heating the dihydroxy compound with a significant excess of phosphorus oxychloride at temperatures around 170°C for several hours.[1][2]
Q4: What are the major side reactions that can lead to low yield?
Several side reactions can contribute to a decreased yield of the desired methyl 2,6-dichloronicotinate:
-
Incomplete Chlorination: If the reaction conditions (temperature, time, or reagent concentration) are insufficient, the reaction may stop at the monochlorinated intermediate, resulting in a mixture of products.
-
Over-chlorination: In some cases, particularly with aggressive chlorinating conditions, undesired chlorination at other positions on the pyridine ring can occur, leading to trichlorinated byproducts.[1]
-
Hydrolysis of the Product: Methyl 2,6-dichloronicotinate is susceptible to hydrolysis, especially during the workup phase. Exposure to water or other nucleophiles can convert the product back to the hydroxy-pyridone form or other decomposition products.
-
Decomposition at High Temperatures: Prolonged exposure to very high temperatures can lead to the degradation of both the starting material and the product.
Q5: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material and the appearance of the product.
Troubleshooting Guide for Low Yield
This guide addresses specific issues that may arise during the dichlorination of methylnicotinate, leading to lower than expected yields.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | 1. Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy. 2. Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion. 3. Poor Quality of Chlorinating Agents: The POCl₃ or PCl₅ may have degraded due to improper storage. | 1. Optimize Temperature: Gradually increase the reaction temperature in increments, monitoring the progress by TLC or HPLC. For similar substrates, temperatures as high as 170°C have been reported to be effective.[1][2] 2. Extend Reaction Time: Increase the reaction time and continue to monitor the reaction's progress until the starting material is consumed. 3. Use Fresh Reagents: Ensure that the phosphorus oxychloride and phosphorus pentachloride are of high purity and have been stored under anhydrous conditions. |
| Formation of Multiple Products | 1. Incomplete Dichlorination: This leads to a mixture of mono- and di-chlorinated products. 2. Side Reactions: Undesired reactions such as over-chlorination may be occurring. | 1. Adjust Reagent Stoichiometry: Ensure a sufficient excess of the chlorinating agent is used to drive the reaction to the dichlorinated product. 2. Optimize Reaction Conditions: Varying the temperature and reaction time can help to favor the desired product over side products. |
| Product Loss During Workup | 1. Hydrolysis of the Product: The chlorinated product can be sensitive to water, leading to decomposition during aqueous workup steps. 2. Emulsion Formation: This can make phase separation difficult and lead to loss of product in the aqueous layer. | 1. Anhydrous Workup: If possible, perform the initial workup under anhydrous conditions. If an aqueous quench is necessary, use ice-cold water or a buffered solution and perform the extraction quickly. 2. Break Emulsions: Add brine or a small amount of a different organic solvent to help break up emulsions during extraction. |
| Difficulty in Product Purification | 1. Co-elution of Impurities: Byproducts may have similar polarity to the desired product, making separation by column chromatography challenging. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. 2. Alternative Purification Methods: Consider other purification techniques such as recrystallization or vacuum distillation. |
Experimental Protocol: Dichlorination of Methyl 2,6-dihydroxynicotinate
The following is a general experimental protocol derived from procedures for structurally similar compounds.[1][2] Caution: This reaction involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Methyl 2,6-dihydroxynicotinate
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) (optional, can be used in combination with POCl₃)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution (ice-cold)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask or a pressure-rated reactor equipped with a reflux condenser and a magnetic stirrer, add methyl 2,6-dihydroxynicotinate.
-
Addition of Chlorinating Agent: Carefully add a significant excess of phosphorus oxychloride (e.g., 10-20 equivalents) to the starting material. If using a mixture, PCl₅ can be added portion-wise.
-
Heating: Heat the reaction mixture to a high temperature (e.g., 110-170°C) and maintain it for several hours (e.g., 4-20 hours). The optimal temperature and time will need to be determined experimentally.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring it onto crushed ice or into ice-cold saturated sodium bicarbonate solution with vigorous stirring. This step is highly exothermic and should be performed with extreme caution.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
Caption: Troubleshooting workflow for low yield in dichlorination.
Caption: Reaction pathway for the dichlorination of methylnicotinate.
References
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Identification of byproducts in Methyl 2,4-dichloro-6-methylnicotinate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,4-dichloro-6-methylnicotinate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic strategy involves a two-step process starting from a dihydroxy precursor. The first step is the chlorination of a suitable starting material like 2,4-dihydroxy-6-methylnicotinic acid or its ester using a chlorinating agent such as phosphorus oxychloride (POCl₃). This is a standard method for converting hydroxypyridines into their chloro-derivatives.[1][2] The subsequent step is the esterification of the resulting 2,4-dichloro-6-methylnicotinic acid with methanol if the acid was used as the starting material.
Q2: What are the most likely byproducts in the synthesis of this compound?
The byproduct profile is highly dependent on the specific reaction conditions. However, based on the likely synthetic route, the following are the most probable byproducts:
-
Incompletely Chlorinated Intermediates: Mono-chloro analogs such as Methyl 2-chloro-4-hydroxy-6-methylnicotinate and Methyl 4-chloro-2-hydroxy-6-methylnicotinate can be significant impurities if the chlorination reaction does not go to completion.
-
Hydrolysis Products: The final ester product is susceptible to hydrolysis back to 2,4-dichloro-6-methylnicotinic acid, especially during aqueous workup if the pH is not carefully controlled. Similarly, chlorinated intermediates can also be hydrolyzed.
-
Starting Material: Unreacted 2,4-dihydroxy-6-methylnicotinic acid or its ester may be present if the initial chlorination step is inefficient.
Q3: How can I monitor the progress of the chlorination reaction?
The progress of the chlorination reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
TLC: By spotting the reaction mixture alongside the starting material, it is possible to observe the consumption of the starting material and the appearance of new, less polar spots corresponding to the chlorinated products.
-
HPLC: This technique provides a more quantitative assessment of the reaction progress, allowing for the determination of the relative amounts of starting material, intermediates, and the final product.[3]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Chlorination | - Increase the reaction time and/or temperature. - Use a larger excess of the chlorinating agent (e.g., POCl₃). - Consider the addition of a catalyst or co-reagent like PCl₅, which can enhance the chlorinating power of POCl₃.[4] |
| Product Loss During Workup | - Ensure the pH is carefully controlled during aqueous extraction to minimize hydrolysis of the ester. - Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product. |
| Suboptimal Esterification Conditions | - If starting from the carboxylic acid, ensure an excess of methanol is used to drive the equilibrium towards the ester. - Use an effective acid catalyst (e.g., concentrated sulfuric acid) for the esterification. |
Issue 2: Presence of Multiple Spots on TLC/Peaks in HPLC of the Crude Product
| Observed Impurity | Potential Cause | Identification & Confirmation | Remediation |
| Spot/Peak with higher polarity than the product | Unreacted starting material (dihydroxy species) or mono-chloro intermediates. | LC-MS: Look for masses corresponding to the dihydroxy or mono-chloro analogs. ¹H NMR: Presence of signals corresponding to the starting material. | - Re-subject the crude product to the chlorination conditions. - Optimize the initial chlorination reaction (see Issue 1). |
| Spot/Peak with polarity similar to the starting carboxylic acid | Hydrolysis of the final ester product to 2,4-dichloro-6-methylnicotinic acid. | LC-MS: Look for the molecular ion of the carboxylic acid. ¹H NMR: Disappearance of the methyl ester singlet and potential appearance of a broad carboxylic acid proton signal. | - During workup, use a mild base (e.g., sodium bicarbonate solution) for neutralization and avoid prolonged exposure to aqueous acidic or basic conditions. |
Experimental Protocols
Protocol 1: Chlorination of 2,4-Dihydroxy-6-methylnicotinic Acid (Representative)
-
Materials: 2,4-dihydroxy-6-methylnicotinic acid, Phosphorus oxychloride (POCl₃), Pyridine (optional, as a base).
-
Procedure: In a flask equipped with a reflux condenser and a gas outlet to a scrubber, a mixture of 2,4-dihydroxy-6-methylnicotinic acid and an excess of phosphorus oxychloride is heated.[1] A base such as pyridine can be added to scavenge the HCl produced.[5] The reaction is typically heated at reflux for several hours.
-
Monitoring: The reaction progress is monitored by TLC or HPLC.
-
Workup: After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched by pouring it onto ice. The resulting aqueous solution is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 2,4-dichloro-6-methylnicotinic acid.
Protocol 2: Esterification of 2,4-Dichloro-6-methylnicotinic Acid (Representative)
-
Materials: Crude 2,4-dichloro-6-methylnicotinic acid, Methanol, Concentrated Sulfuric Acid.
-
Procedure: The crude 2,4-dichloro-6-methylnicotinic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is carefully added. The mixture is heated at reflux for several hours until the reaction is complete.
-
Monitoring: The reaction is monitored by TLC or HPLC for the disappearance of the starting carboxylic acid.
-
Workup: The excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Potential Byproducts and their Molecular Weights
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₈H₇Cl₂NO₂ | 220.05 |
| Methyl 2-chloro-4-hydroxy-6-methylnicotinate | C₈H₈ClNO₃ | 201.61 |
| Methyl 4-chloro-2-hydroxy-6-methylnicotinate | C₈H₈ClNO₃ | 201.61 |
| 2,4-Dichloro-6-methylnicotinic acid | C₇H₅Cl₂NO₂ | 206.03 |
| 2,4-Dihydroxy-6-methylnicotinic acid | C₇H₇NO₄ | 169.13 |
Mandatory Visualization
Caption: General synthesis workflow for this compound.
Caption: Logical workflow for troubleshooting byproduct formation.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 3. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 2,4-dichloro-6-methylnicotinate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the scalable synthesis of Methyl 2,4-dichloro-6-methylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a laboratory scale?
A1: The most prevalent and logical synthetic pathway involves a two-step process. The first step is the formation of a dihydroxy intermediate, Ethyl 2,4-dihydroxy-6-methylnicotinate, which is then subjected to a chlorination reaction to yield the final product.
Q2: What are the critical parameters to control during the chlorination step?
A2: Temperature control is crucial to prevent side reactions. The slow and portion-wise addition of the chlorinating agent, such as phosphorus oxychloride (POCl₃), is recommended to manage the exothermic nature of the reaction. Maintaining anhydrous (dry) conditions is also essential to prevent the decomposition of the chlorinating agent and the formation of unwanted byproducts.
Q3: How can I monitor the progress of the reactions?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of both the initial condensation and the subsequent chlorination reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to determine the purity of the product and identify any side products.
Q4: What are the common impurities encountered in the final product?
A4: Common impurities may include unreacted starting materials, partially chlorinated intermediates (e.g., methyl 2-hydroxy-4-chloro-6-methylnicotinate), and potential regioisomers depending on the precise reaction conditions.
Q5: What purification methods are most effective for obtaining high-purity this compound?
A5: Column chromatography using silica gel is a standard and effective method for purifying the crude product. The choice of eluent system is critical for achieving good separation of the desired product from impurities. Recrystallization from a suitable solvent system can also be employed as a final purification step.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate (Intermediate)
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction is stirred at the appropriate temperature (typically reflux) for a sufficient duration (e.g., 24 hours).[1] - Monitor the reaction progress using TLC until the starting materials are consumed. |
| Incorrect Stoichiometry | - Verify the molar ratios of the reactants, particularly the base (e.g., sodium ethoxide).[1] |
| Product Loss During Workup | - Carefully adjust the pH to 2-3 during the precipitation step to maximize the recovery of the product.[1] - Ensure the filtration and washing steps are performed efficiently to minimize loss of the solid product. |
Issue 2: Low Yield or Incomplete Reaction during Chlorination
| Possible Cause | Recommended Solution |
| Decomposition of Chlorinating Agent | - Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from decomposing the phosphorus oxychloride. |
| Insufficient Temperature or Reaction Time | - The reaction may require heating to reflux to proceed to completion. Monitor the reaction by TLC to determine the optimal reaction time. |
| Suboptimal Reagent Ratio | - An excess of the chlorinating agent (e.g., 2-3 equivalents) is often necessary to ensure complete conversion of the dihydroxy intermediate. |
Issue 3: Formation of Multiple Products in the Chlorination Step
| Possible Cause | Recommended Solution |
| Side Reactions due to High Temperature | - Maintain a controlled temperature during the addition of the chlorinating agent. Adding the reagent in portions at a lower temperature (e.g., 0 °C) before gradually heating can help minimize the formation of byproducts. |
| Presence of Water | - As mentioned, ensure anhydrous conditions to prevent the formation of oxo- or hydroxy-byproducts. |
| Incomplete Chlorination | - This can lead to a mixture of mono- and di-chlorinated products. Increase the amount of chlorinating agent and/or the reaction time and monitor by TLC. |
Experimental Protocols
Step 1: Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate
This protocol is based on the synthesis of the ethyl ester, which is a common precursor.
-
Reaction Setup: To a suitable reactor, add sodium ethoxide and anhydrous ethanol.
-
Addition of Reactants: Add ethyl 3-aminocrotonate to the mixture. The reaction system is then slowly heated to 80-90 °C and maintained at reflux with stirring for 24 hours.[1]
-
Workup: After completion, the reaction mixture is cooled, and the ethanol is partially removed under reduced pressure.[1] The concentrated solution is then slowly poured into water.
-
Purification: Activated carbon is added, and the mixture is stirred and filtered. The filtrate is cooled to below 0 °C, and the pH is adjusted to 2-3 with a suitable acid to precipitate the product. The solid is collected by filtration and dried to yield white needle-like crystals of ethyl 2,4-dihydroxy-6-methylnicotinate.[1]
Step 2: Synthesis of this compound
This is a general procedure for the chlorination of a dihydroxypyridine derivative.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend Ethyl 2,4-dihydroxy-6-methylnicotinate in an excess of phosphorus oxychloride (POCl₃).
-
Reaction Execution: Heat the mixture to reflux and stir for several hours. The progress of the reaction should be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Extraction and Purification: Neutralize the acidic solution with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Quantitative Data
The following table summarizes representative yields for key steps in the synthesis of related compounds, which can serve as a benchmark for the synthesis of this compound.
| Reaction Step | Starting Material | Product | Reagents | Yield |
| Esterification | 4-hydroxy-6-methylnicotinic acid | Methyl 4-hydroxy-6-methylnicotinate | EDCI, DMAP, MeOH, DCM | 88%[2] |
| Halogenation (Bromination) | Methyl 4-hydroxy-6-methylnicotinate | Methyl 4-bromo-6-methylnicotinate | POBr₃, DCM | 82%[2] |
| Dihydroxy Intermediate Synthesis | Ethyl 3-aminocrotonate and diethyl malonate | Ethyl 2,4-dihydroxy-6-methyl-nicotinate | Sodium ethoxide, ethanol | 81.85%[1] |
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the chlorination reaction.
References
Technical Support Center: Managing Regioisomer Formation in Pyridine Dichlorination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioisomer formation during the dichlorination of pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during pyridine dichlorination experiments, focusing on controlling the formation of undesired regioisomers.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of Isomers) | Reaction conditions favor multiple substitution pathways (e.g., electrophilic vs. radical). | Modify reaction temperature. High temperatures (e.g., 400°C in the gas phase) tend to favor 2,6-dichloropyridine, while lower temperatures (~170-200°C) can favor the 3,5-dichloro isomer.[1] Consider using a catalyst to direct the substitution. |
| The pyridine ring is deactivated towards electrophilic substitution, leading to harsh conditions and lack of selectivity.[2] | Activate the pyridine ring by converting it to a pyridine N-oxide. This directs chlorination primarily to the 2- and 4-positions.[3] | |
| Low Yield of Desired Isomer | Suboptimal reaction temperature or pressure. | For gas-phase chlorination, carefully control the temperature to favor the desired isomer as indicated in the table below. For liquid-phase reactions, optimize the temperature and pressure, as higher pressures may be required. |
| Formation of side products due to reaction with the solvent. | Avoid using chlorinated solvents like dichloromethane (DCM), which can react with pyridine to form bispyridinium adducts, especially if pyridine is used as an acid scavenger.[4][5] | |
| Formation of Unexpected Byproducts | Reaction may be proceeding through a radical mechanism. | High temperatures can initiate radical reactions.[1] If a radical pathway is not desired, consider alternative chlorinating agents or reaction conditions that favor an electrophilic mechanism. |
| The chlorinating agent is reacting with the solvent. | Ensure the chosen solvent is inert under the reaction conditions. For example, dichloromethane can react with some amines.[5] | |
| Difficulty in Separating and Quantifying Isomers | Isomers have very similar physical properties. | Utilize high-resolution analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with appropriate columns and methods for effective separation and quantification.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary dichloropyridine isomers formed during direct chlorination, and how can I control their formation?
A1: The main isomers formed are 2,6-dichloropyridine and 3,5-dichloropyridine, with the distribution being highly dependent on the reaction conditions, particularly temperature in gas-phase reactions.[1] High temperatures (400°C) favor the 2,6-isomer, while lower temperatures (around 200°C) favor the 3,5-isomer.[1] Chlorination of pyridine hydrochloride at approximately 170°C also yields 3,5-dichloropyridine.[1]
Q2: How can I selectively obtain 2,4-dichloropyridine?
A2: Direct dichlorination of pyridine is not an effective method for obtaining 2,4-dichloropyridine in high yield. A common strategy to achieve this is to start with pyridine N-oxide. The N-oxide activates the 2- and 4-positions for electrophilic substitution.[3] After chlorination, the N-oxide can be deoxygenated to yield the desired substituted pyridine.
Q3: My reaction is giving a complex mixture of mono-, di-, and tri-chlorinated pyridines. How can I improve the selectivity for dichlorination?
A3: This is a common issue due to the progressive nature of chlorination. To improve selectivity, you can:
-
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to pyridine.
-
Optimize Reaction Time: Monitor the reaction progress using GC or HPLC to stop the reaction once the desired dichlorinated product is maximized.
-
Consider a Stepwise Approach: Isolate the monochlorinated pyridine first and then perform a second chlorination under optimized conditions to favor the desired dichloro-isomer.
Q4: Are there any specific safety concerns when performing pyridine dichlorination?
A4: Yes. Pyridine is flammable and has an unpleasant odor.[2] Chlorinating agents can be corrosive and toxic. Reactions, especially at high temperatures and pressures, should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Be aware of potential side reactions, such as the reaction of pyridine with chlorinated solvents like dichloromethane, which can lead to the formation of unexpected products.[4][5]
Data Presentation
Table 1: Effect of Temperature on Regioisomer Distribution in Gas-Phase Pyridine Chlorination
| Temperature | Main Dichloropyridine Isomer | Other Products | Reference |
| ~200°C | 3,5-dichloropyridine | 3,4,5-trichloropyridine | [1] |
| 270°C | 2,6-dichloropyridine (minor) | 2-chloropyridine (major) | [1] |
| 400°C | 2,6-dichloropyridine | - | [1] |
| ~170°C (fused pyridine hydrochloride) | 3,5-dichloropyridine | 3,4,5-trichloropyridine, pentachloropyridine | [1] |
Experimental Protocols
Protocol 1: General Procedure for Gas-Phase Dichlorination of Pyridine
Objective: To perform the dichlorination of pyridine in the gas phase to control regioisomer formation through temperature regulation.
Materials:
-
Pyridine
-
Chlorine gas
-
Inert carrier gas (e.g., Nitrogen or Argon)
-
Tube furnace with temperature controller
-
Reaction tube (e.g., quartz)
-
Condenser and collection flask
-
Gas flow controllers
Procedure:
-
Set up the tube furnace with the reaction tube. Ensure all connections are secure.
-
Set the furnace to the desired temperature (e.g., 400°C for 2,6-dichloropyridine or ~200°C for 3,5-dichloropyridine).[1]
-
Introduce a controlled flow of the inert carrier gas through the system.
-
Vaporize pyridine and introduce it into the carrier gas stream at a controlled rate.
-
Introduce a controlled flow of chlorine gas into the reaction tube.
-
The reaction mixture passes through the heated zone of the furnace.
-
The product stream is then passed through a condenser to liquefy the chlorinated pyridines, which are collected in a flask.
-
Analyze the product mixture using GC-MS or HPLC to determine the isomer ratio.
Protocol 2: Analysis of Dichloropyridine Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and quantify the regioisomers of dichloropyridine in a reaction mixture.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is often suitable for separating halogenated aromatic compounds.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[6]
-
Injector Temperature: 250°C.[6]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or hexane).
-
Injection: Inject a 1 µL sample into the GC-MS system.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra.
-
Data Analysis: Identify the dichloropyridine isomers based on their retention times and mass spectra. Quantify the relative abundance of each isomer by integrating the peak areas in the chromatogram.
Visualizations
Caption: General reaction pathway for pyridine dichlorination.
Caption: Key factors influencing regioisomer formation.
Caption: Experimental workflow for optimizing dichlorination.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Reactivity Analysis: Methyl 2,4-dichloro-6-methylnicotinate in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. This guide provides a comprehensive comparison of the reactivity of Methyl 2,4-dichloro-6-methylnicotinate with other halonicotinate analogues in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols to inform synthetic strategy and catalyst selection.
The reactivity of halogenated aromatics and heteroaromatics in widely-used palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, is fundamentally governed by the carbon-halogen (C-X) bond strength. This established principle dictates a reactivity trend of I > Br > Cl. The weaker carbon-iodine and carbon-bromine bonds facilitate the often rate-limiting oxidative addition step to the palladium(0) catalyst, generally allowing for milder reaction conditions and higher yields compared to their chloro counterparts.
For dihalogenated systems like this compound, regioselectivity becomes a critical consideration. In 2,4-dihalopyridines and related heterocycles, the C4 position is generally more susceptible to cross-coupling than the C2 position. This preference can, however, be influenced by the choice of palladium catalyst, ligands, and reaction conditions, offering a handle for selective functionalization.
Quantitative Comparison of Halonicotinate Reactivity
While a direct side-by-side comparison of this compound with its bromo and iodo analogues under identical conditions is not extensively documented, the following table extrapolates expected reactivity based on well-established principles and data from analogous systems. The data presented for the chloro-substituted nicotinate is based on typical conditions required for less reactive aryl chlorides.
| Substrate | Halogen at C4 | Typical Reaction Conditions (Suzuki-Miyaura) | Expected Relative Reactivity | Anticipated Yield Range |
| Methyl 2,4-diiodo -6-methylnicotinate | Iodo | Pd catalyst (e.g., Pd(PPh₃)₄), mild base (e.g., Na₂CO₃), room temp. to 60°C | High | > 85% |
| Methyl 2,4-dibromo -6-methylnicotinate | Bromo | Pd catalyst (e.g., Pd(dppf)Cl₂), stronger base (e.g., K₂CO₃), 80-100°C | Moderate | 60-85% |
| Methyl 2,4-dichloro -6-methylnicotinate | Chloro | Specialized Pd catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos), strong base (e.g., Cs₂CO₃), >100°C | Low | < 60% |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions, which can be adapted for this compound and its analogues. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary, particularly for the less reactive chloro substrate.
Suzuki-Miyaura Coupling Protocol
This protocol is a general procedure for the C4-selective arylation of a dihalonicotinate.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous (to make a 0.1 M solution)
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask is added this compound, arylboronic acid, and cesium carbonate.
-
The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by three cycles of evacuation and backfilling.
-
Anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) are added via syringe.
-
In a separate vial, the palladium acetate and SPhos ligand are premixed in a small amount of the reaction solvent.
-
The catalyst premix is added to the main reaction flask via syringe.
-
The reaction mixture is heated to 100-120 °C and stirred vigorously for 12-24 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Sonogashira Coupling Protocol
This protocol describes a general method for the C4-selective alkynylation of a dihalonicotinate.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere is added this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Anhydrous solvent is added, followed by the terminal alkyne and the amine base.
-
The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the halonicotinate.
-
The reaction is monitored by TLC or GC-MS.
-
Once the starting material is consumed, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with aqueous ammonium chloride solution and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Spectroscopic Scrutiny: A Comparative Guide to Methyl 2,4-dichloro-6-methylnicotinate and Its Positional Isomers
For researchers engaged in the synthesis and characterization of novel pyridine derivatives, particularly in the realm of drug discovery and development, the unambiguous identification of isomers is a critical undertaking. Positional isomers, while possessing the same molecular formula, can exhibit markedly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of Methyl 2,4-dichloro-6-methylnicotinate and two of its logical positional isomers: Methyl 2,6-dichloro-4-methylnicotinate and Methyl 4,6-dichloro-2-methylnicotinate.
The differentiation of these isomers is accomplished through a multi-faceted spectroscopic approach, primarily leveraging Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The distinct substitution patterns on the pyridine ring give rise to unique spectroscopic signatures for each isomer, enabling their unequivocal identification. This guide presents a predictive analysis based on established spectroscopic principles and available data for analogous substituted pyridines.
Comparative Spectroscopic Data
The following tables summarize the predicted key spectroscopic data for the three positional isomers of methyl dichloromethylnicotinate. These predictions are founded on the fundamental principles of spectroscopy, where the electronic environment of each nucleus and functional group is influenced by the position of the chloro and methyl substituents.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Isomer | Structure | Predicted Chemical Shifts (δ, ppm) and Multiplicities | Key Differentiating Features |
| This compound | ![]() | ~7.3 (s, 1H, H-5), ~3.9 (s, 3H, OCH₃), ~2.6 (s, 3H, CH₃) | A single aromatic proton signal. |
| Methyl 2,6-dichloro-4-methylnicotinate | ![]() | ~8.1 (s, 1H, H-5), ~3.9 (s, 3H, OCH₃), ~2.4 (s, 3H, CH₃) | A single, more downfield-shifted aromatic proton signal due to the influence of two adjacent chloro groups. |
| Methyl 4,6-dichloro-2-methylnicotinate | ![]() | ~7.0 (s, 1H, H-5), ~3.9 (s, 3H, OCH₃), ~2.7 (s, 3H, CH₃) | A single, more upfield-shifted aromatic proton signal. |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Isomer | Predicted Number of Signals | Predicted Key Chemical Shift Ranges (δ, ppm) | Key Differentiating Features |
| This compound | 8 | C=O: ~164, Aromatic C: ~120-160, OCH₃: ~53, CH₃: ~24 | Unique set of 6 aromatic carbon signals. |
| Methyl 2,6-dichloro-4-methylnicotinate | 8 | C=O: ~163, Aromatic C: ~125-165, OCH₃: ~53, CH₃: ~22 | Distinct chemical shifts for the aromatic carbons due to the different substitution pattern. |
| Methyl 4,6-dichloro-2-methylnicotinate | 8 | C=O: ~165, Aromatic C: ~118-162, OCH₃: ~53, CH₃: ~25 | A different pattern of aromatic carbon signals compared to the other two isomers. |
Table 3: Predicted IR and Mass Spectrometry Data
| Isomer | Predicted Key IR Absorptions (cm⁻¹) | Predicted Mass Spectrum (m/z) | Key Differentiating Features |
| All Isomers | C=O stretch: ~1730, C=C/C=N stretch: ~1550-1600, C-Cl stretch: ~700-850 | Molecular Ion (M⁺): Isotopic pattern for two chlorine atoms (e.g., m/z 220, 222, 224). Key Fragments: [M-OCH₃]⁺, [M-COOCH₃]⁺ | The IR spectra are expected to be very similar. Mass spectrometry will show the same molecular ion and major fragments for all isomers, but relative abundances of fragment ions might show minor differences. |
Experimental Protocols
To obtain high-quality, reproducible spectroscopic data for the differentiation of these isomers, the following standardized experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the purified isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum using a standard single-pulse sequence.
-
Key parameters: spectral width of ~16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Key parameters: spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For volatile samples, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that resolves the isomers.
-
For less volatile samples, direct infusion into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source can be used.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion and its isotopic pattern.
-
Perform fragmentation analysis (MS/MS) on the molecular ion to aid in structural confirmation.
-
Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of the methyl dichloromethylnicotinate isomers.
This systematic approach, beginning with preliminary analysis by MS and IR to confirm the molecular formula and functional groups, followed by definitive structural elucidation using ¹H and ¹³C NMR, provides a robust framework for the unambiguous identification of this compound and its positional isomers. The subtle yet significant differences in the NMR spectra, driven by the varied electronic effects of the substituent patterns, are the cornerstone of this comparative analysis.
A Comparative Guide to Purity Assessment of Synthesized Methyl 2,4-dichloro-6-methylnicotinate
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of Methyl 2,4-dichloro-6-methylnicotinate, a key intermediate in various synthetic pathways. The performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are compared, with supporting experimental protocols and data interpretation guidelines.
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical technique is critical for the accurate determination of purity and the identification of potential impurities. Below is a comparative summary of HPLC and GC-MS for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] | Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection.[2] |
| Applicability | Well-suited for the analysis of the main component and non-volatile or thermally labile impurities.[2] | Ideal for the identification and quantification of volatile and semi-volatile impurities.[2] |
| Typical Stationary Phase | C18 (Reversed-Phase)[2][3] | Polysiloxane-based (e.g., 5% phenyl)[2] |
| Limit of Detection (LOD) | Typically in the low nanogram (ng) range.[2] | Can reach the picogram (pg) range for targeted analysis.[2] |
| Quantitative Accuracy | High, with excellent linearity and precision.[4] | High, particularly with the use of an internal standard. |
| Impurity Identification | Possible with a hyphenated mass spectrometer (LC-MS). | Excellent for structural elucidation of unknown volatile impurities through mass spectral fragmentation patterns.[5] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are generalized protocols for the purity assessment of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
-
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[3]
-
Data acquisition and processing software
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
This compound reference standard
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. A typical starting point could be a 70:30 (v/v) ratio of the organic to aqueous phase.[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 263 nm (based on methylnicotinate)[3]
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.[6]
-
Sample Solution: Accurately weigh about 10 mg of the synthesized sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the identification and quantification of volatile or semi-volatile impurities in the synthesized this compound.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane)
-
Data acquisition and processing software with a mass spectral library
-
-
Reagents:
-
Methanol or Dichloromethane (GC grade)
-
This compound reference standard
-
-
GC-MS Conditions (Starting Point):
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C[2]
-
Ion Source Temperature: 230 °C[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[2]
-
Mass Range: m/z 40-400
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare working standards by serial dilution.[2]
-
Sample Solution: Dissolve the synthesized this compound sample in methanol to a final concentration of approximately 1 mg/mL.[2]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the purity assessment of synthesized this compound.
Caption: Experimental workflow for purity assessment.
Caption: Logic for analytical method selection.
References
Navigating the Analytical Maze: A Comparative Guide to Validating Methods for Methyl 2,4-dichloro-6-methylnicotinate
For researchers, scientists, and professionals in the fast-paced world of drug development, the robust validation of analytical methods is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of potential analytical methods for the quantitative determination of Methyl 2,4-dichloro-6-methylnicotinate, a key chemical intermediate. By examining established techniques for similar compounds, this document offers a blueprint for developing and validating a suitable analytical method, complete with detailed experimental protocols and comparative data.
Method Comparison: HPLC and GC-MS as Primary Candidates
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as the most promising techniques for the analysis of this compound due to their specificity, sensitivity, and wide applicability for related molecules.[1][2]
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[2] For chlorinated nicotinic acid derivatives, reversed-phase HPLC with UV detection is a common approach.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] Given the potential volatility of this compound, GC-MS offers excellent separation efficiency and the added advantage of mass spectrometric detection for definitive peak identification.
The choice between HPLC and GC-MS will depend on the specific properties of this compound and its potential impurities.
Data Presentation: A Head-to-Head Look at Performance
The following table summarizes the anticipated performance characteristics of HPLC-UV and GC-MS for the analysis of this compound, based on data from similar compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.[1] | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass spectrometric detection.[1] |
| Selectivity/Specificity | Good, based on chromatographic retention time and UV spectrum. | Excellent, based on chromatographic retention time and mass spectrum, allowing for definitive identification. |
| Sensitivity (LOD/LOQ) | Typically in the low ng range for LOD.[2] | Can reach the pg range for targeted analysis.[2] |
| Linearity | Typically excellent over a wide concentration range. | Generally good, but may require a narrower range compared to HPLC. |
| Precision (%RSD) | Intra-day and inter-day precision typically < 2%. | Intra-day and inter-day precision typically < 5%. |
| Accuracy (%Recovery) | Typically within 98-102%. | Typically within 95-105%. |
| Sample Throughput | Moderate, with typical run times of 10-30 minutes. | Can be faster for simple matrices, but may require longer run times for complex samples. |
| Instrumentation Cost | Moderate. | High. |
| Primary Application | Routine quality control, purity assessment, and stability studies for non-volatile impurities.[2] | Identification and quantification of volatile and semi-volatile impurities, and confirmation of identity.[2] |
Experimental Protocols: A Starting Point for Method Development
The following are proposed starting methodologies for the analysis of this compound. Optimization will be necessary to achieve optimal performance.
Proposed HPLC-UV Method
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic or phosphoric acid) in an isocratic or gradient elution. A starting point could be a 60:40 (v/v) ratio of acetonitrile to acidic water.[2][3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 30 °C.[4]
-
Detection Wavelength: Based on the UV spectrum of this compound. A starting point could be around 265 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Proposed GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl polysiloxane-based column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.[2]
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.[2]
-
Ion Source Temperature: 230 °C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Range: m/z 40-400.[2]
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or ethyl acetate to a final concentration of approximately 1 mg/mL.
Mandatory Visualizations: Workflows and Relationships
To visualize the process of method validation and the interplay of its key parameters, the following diagrams are provided.
Caption: A generalized workflow for analytical method validation.
Caption: Interrelationships of key analytical method validation parameters.
References
A Comparative Analysis of the Biological Activities of Chlorinated vs. Non-Chlorinated Methylnicotinates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of chlorinated and non-chlorinated methylnicotinates. The information presented herein is supported by experimental data from various studies, offering a comprehensive overview to assist in research and drug development. While direct comparative studies are limited, this guide consolidates available data on their anti-inflammatory and antimicrobial properties, alongside detailed experimental protocols and relevant signaling pathways.
Executive Summary
Methyl nicotinate, the methyl ester of nicotinic acid (niacin), is known for its vasodilatory and anti-inflammatory effects. Its biological activities are primarily mediated through the activation of the G protein-coupled receptor GPR109A. Chlorination of the pyridine ring of methyl nicotinate has been explored as a strategy to modulate its physicochemical and biological properties. This guide compares the biological activities of non-chlorinated methyl nicotinate with its chlorinated analogs, such as methyl 2-chloronicotinate and methyl 6-chloronicotinate, to provide insights into their potential therapeutic applications.
Anti-inflammatory Activity
The anti-inflammatory potential of methylnicotinate and its derivatives is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
| Compound | Assay System | Concentration | % Inhibition of NO Production | IC50 | Reference |
| Non-Chlorinated | |||||
| Methyl Nicotinate | LPS-stimulated RAW 264.7 macrophages | - | Data not available | - | |
| Chlorinated | |||||
| Methyl 2-chloronicotinate | - | - | Data not available | - | |
| Methyl 6-chloronicotinate | - | - | Data not available | - |
While specific data on methylnicotinates is sparse, studies on other nicotinic acid derivatives have demonstrated significant anti-inflammatory activity. For instance, certain novel synthesized nicotinic acid derivatives have shown potent inhibition of nitrite, TNF-α, IL-6, iNOS, and COX-2 in LPS/INFγ-stimulated RAW 264.7 macrophage cells.[1]
Antimicrobial Activity
The antimicrobial efficacy of nicotinic acid derivatives has been investigated against various bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Non-Chlorinated | |||
| Methyl Nicotinate | Escherichia coli | >3200 | [2] |
| Staphylococcus aureus | >3200 | [2] | |
| Chlorinated | |||
| Methyl 2-chloronicotinate | - | Data not available | |
| Methyl 6-chloronicotinate | - | Data not available | |
| Nicotinamide Derivatives (3-chloro-2-oxo-azetidine-1-yl) | Staphylococcus aureus | - | Effective |
| Bacillus subtilis | - | Effective | |
| Escherichia coli | - | Effective | |
| Pseudomonas aeruginosa | - | Effective |
Research on nicotinamide derivatives has indicated that chlorination can contribute to antimicrobial activity. For example, a series of 3-chloro-2-oxo-azetidine-1-yl)nicotinamide derivatives were shown to be effective against both Gram-positive and Gram-negative bacteria.[3]
Experimental Protocols
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol details the method for assessing the anti-inflammatory activity of test compounds by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (chlorinated and non-chlorinated methylnicotinates) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (solvent only).
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for an additional 18-24 hours.
-
Nitrite Measurement:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of the test compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in MHB in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathways and Mechanisms of Action
The biological effects of methyl nicotinate are primarily initiated by the activation of the G protein-coupled receptor GPR109A (also known as HCAR2).
GPR109A Signaling Pathway in Vasodilation and Inflammation
Activation of GPR109A by nicotinic acid and its esters in skin cells (e.g., Langerhans cells and keratinocytes) triggers a signaling cascade that leads to the production of prostaglandins, particularly prostaglandin D2 (PGD2) and E2 (PGE2). This process involves the activation of phospholipase A2, which releases arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then convert arachidonic acid into prostaglandins. These prostaglandins act on receptors on surrounding blood vessels, causing vasodilation and eliciting an inflammatory response.
GPR109A signaling pathway leading to vasodilation.
Experimental Workflow for Vasodilation Assay
The vasodilatory effects of methylnicotinates can be quantified using non-invasive techniques like Laser Doppler Flowmetry (LDF) or Laser Speckle Contrast Imaging (LSCI).
Workflow for assessing vasodilation.
Logical Relationship in Antimicrobial Susceptibility Testing
The determination of antimicrobial activity follows a logical progression from initial screening to the quantification of the minimum inhibitory concentration.
Logic diagram for MIC determination.
Conclusion
The available data suggests that both non-chlorinated and chlorinated nicotinic acid derivatives possess biological activities of interest, including anti-inflammatory and antimicrobial effects. While methyl nicotinate is a known vasodilator and anti-inflammatory agent, the introduction of chlorine atoms to the pyridine ring has been shown in related compounds to enhance antimicrobial properties. However, a clear, quantitative comparison of the biological activities of chlorinated versus non-chlorinated methylnicotinates is currently lacking in the scientific literature. Further direct comparative studies are necessary to fully elucidate the structure-activity relationships and to determine the therapeutic potential of these chlorinated analogs. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such investigations.
References
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost Analysis of Synthetic Pathways to Methyl 2,4-dichloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2,4-dichloro-6-methylnicotinate is a key building block in the synthesis of various pharmaceutical compounds. The efficiency and cost-effectiveness of its production are critical considerations for drug development and manufacturing. This guide provides a comparative analysis of two potential synthetic pathways to this compound, offering a detailed look at the starting materials, reagents, and associated costs.
Pathway 1: From 2-Methyl-5-ethylpyridine
This route begins with the oxidation of the readily available starting material, 2-methyl-5-ethylpyridine, to form 6-methylnicotinic acid. This intermediate is then proposed to undergo a two-step transformation: conversion to a dihydroxy nicotinic acid derivative followed by chlorination to yield the final product.
Logical Relationship of Pathway 1
Cost Analysis for Pathway 1
| Material | Supplier Example(s) | Price (USD) | Quantity | Cost per Gram/mL (USD) |
| 2-Methyl-5-ethylpyridine | Sigma-Aldrich, TCI | ~$10-20 | 25 mL | ~$0.40-0.80/mL |
| 6-Methylnicotinic Acid | Sigma-Aldrich, ChemicalBook | ~$135-183 | 100 g | ~$1.35-1.83/g |
| Phosphorus Oxychloride (POCl₃) | Sigma-Aldrich, Volochem | ~$25-55 | 100 g | ~$0.25-0.55/g |
| Thionyl Chloride (SOCl₂) | Sigma-Aldrich, Chem-Impex | ~$164-250 | 1 L | ~$0.16-0.25/mL |
Note: Prices are estimates based on listed catalog prices for research quantities and may vary significantly for bulk industrial purchases.
Pathway 2: Convergent Synthesis from Smaller Building Blocks
This alternative pathway involves the construction of the pyridine ring from acyclic precursors. A likely route involves the condensation of an enamine, such as methyl 3-aminocrotonate (or its ethyl equivalent, for which more data is available), with a malonate derivative to form the dihydroxy intermediate, which is then chlorinated.
Logical Relationship of Pathway 2
Cost Analysis for Pathway 2
| Material | Supplier Example(s) | Price (USD) | Quantity | Cost per Gram/mL (USD) |
| Ethyl 3-aminocrotonate | Sigma-Aldrich, GTI Laboratory Supplies | ~$34-60 | 30 mL/25 g | ~$1.13-2.40/g or mL |
| Diethyl malonate | Sigma-Aldrich, Carl ROTH | ~$27-41 | 250 mL/25 g | ~$0.11-1.64/mL or g |
| Phosphorus Oxychloride (POCl₃) | Sigma-Aldrich, Volochem | ~$25-55 | 100 g | ~$0.25-0.55/g |
| Thionyl Chloride (SOCl₂) | Sigma-Aldrich, Chem-Impex | ~$164-250 | 1 L | ~$0.16-0.25/mL |
Note: Prices are for the ethyl ester precursors as data for the methyl analogs were less available. The cost is expected to be in a similar range. Prices are estimates based on listed catalog prices for research quantities and may vary significantly for bulk industrial purchases.
Experimental Protocols
General Protocol for Chlorination of a Dihydroxy Nicotinate Derivative
The chlorination of a dihydroxy-nicotinate intermediate is a critical step in both proposed pathways. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a tertiary amine or dimethylformamide (DMF).
Experimental Workflow for Chlorination
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the dihydroxy-nicotinate starting material.
-
Carefully add an excess of phosphorus oxychloride or thionyl chloride. A co-solvent such as toluene or sulfolane may be used.[1]
-
If desired, add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times can range from 0.5 to several hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to ice-water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound.
Discussion
The cost-effectiveness of each pathway is highly dependent on the price of the starting materials and the overall yield of the reaction sequence.
-
Pathway 1 utilizes a relatively inexpensive starting material, 2-methyl-5-ethylpyridine. However, the multi-step process, including an oxidation and a hydroxylation/esterification before the final chlorination, may lead to a lower overall yield, potentially increasing the final cost per gram of the product.
-
Pathway 2 is a more convergent approach, building the core heterocyclic ring in a single step from simple, commercially available precursors. While the cost of ethyl 3-aminocrotonate and diethyl malonate is higher per gram than 2-methyl-5-ethylpyridine, a potentially higher overall yield from a shorter reaction sequence could make this route more economically viable, especially at a larger scale. A synthesis of a similar compound, ethyl 2,4-dihydroxy-6-methyl-nicotinate, has been reported with a yield of 81.85%.[2]
The final chlorination step is common to both pathways, and its efficiency will significantly impact the overall cost. The prices of chlorinating agents like POCl₃ and SOCl₂ are relatively low, especially when purchased in bulk.
For a definitive cost analysis, it is crucial to obtain specific yield data for each synthetic step, particularly the chlorination of the dihydroxy-nicotinate intermediate, and to source bulk pricing for all raw materials. This guide provides a foundational comparison to aid researchers and drug development professionals in making informed decisions regarding the synthetic strategy for this compound.
References
A Comparative Guide to the Synthesis of Rosiglitazone: Evaluating the Environmental Impact of Traditional versus Greener Methodologies
For researchers, scientists, and drug development professionals, the imperative to develop sustainable synthetic routes is paramount. This guide provides an objective comparison of the traditional synthesis of the antidiabetic drug Rosiglitazone, which utilizes a chlorinated pyridine intermediate, against a modern, microwave-assisted approach. By examining key performance indicators, experimental protocols, and the principles of green chemistry, this document offers a comprehensive assessment to inform the design of more environmentally benign pharmaceutical manufacturing processes.
The synthesis of Rosiglitazone, a member of the thiazolidinedione class of drugs, traditionally involves the use of 2-chloropyridine as a key starting material. While effective, the use of chlorinated pyridines in large-scale synthesis raises environmental and health concerns due to their potential toxicity and persistence in the environment. In response, greener alternatives that minimize or eliminate the use of such hazardous materials are increasingly being sought. This guide presents a side-by-side comparison of a conventional synthetic route to Rosiglitazone with a microwave-assisted synthesis, highlighting the advantages of the latter in terms of reaction time, yield, and overall environmental footprint.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the traditional and microwave-assisted synthesis of Rosiglitazone. The data is presented to facilitate a direct comparison of the two methodologies based on common green chemistry metrics such as Process Mass Intensity (PMI) and E-Factor.
| Parameter | Traditional Synthesis (using 2-chloropyridine) | Microwave-Assisted Synthesis |
| Overall Yield | ~40%[1] | High |
| Total Reaction Time | > 26 hours | Significantly shorter |
| Key Solvents | Dimethylformamide (DMF), Methanol, Acetone[2] | Water, Ethanol[3][4] |
| Use of Chlorinated Reagents | Yes (2-chloropyridine)[2][5] | Avoided where possible |
| Purification Method | Column Chromatography, Recrystallization[6] | Crystallization only[3] |
| Process Mass Intensity (PMI) | High (indicative of significant waste) | Lower (indicative of less waste) |
| E-Factor | High | Lower |
Note: Process Mass Intensity (PMI) is the total mass of materials (raw materials, solvents, water) used to produce a certain mass of product. E-Factor is the mass ratio of waste to the desired product. Lower values for both metrics indicate a greener process.
Experimental Protocols
Traditional Synthesis of Rosiglitazone
The traditional synthesis of Rosiglitazone is a multi-step process that typically involves the following key transformations:
Step 1: Synthesis of 2-(N-methyl-N-(2-pyridyl)amino)ethanol 2-chloropyridine is reacted with 2-(N-methylamino)ethanol.[2] This nucleophilic aromatic substitution reaction typically requires a polar aprotic solvent like dimethylformamide (DMF) and a base.
Step 2: Synthesis of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde The alcohol intermediate from Step 1 is coupled with 4-fluorobenzaldehyde in an aprotic polar solvent using a strong base such as sodium hydride or potassium tertiary butoxide.[2][6] This reaction can be carried out at room temperature or elevated temperatures (e.g., 80°C) for several hours.[2][6]
Step 3: Knoevenagel Condensation The resulting benzaldehyde derivative is condensed with 2,4-thiazolidinedione in a suitable solvent with a base catalyst to form the benzylidene intermediate.[2]
Step 4: Reduction The double bond in the benzylidene intermediate is reduced to afford Rosiglitazone. Common reducing agents include magnesium in methanol.[2]
Step 5: Salt Formation The Rosiglitazone free base is converted to its maleate salt by reaction with maleic acid in a solvent such as acetone.[2]
Microwave-Assisted Green Synthesis of Rosiglitazone
A more environmentally benign approach to Rosiglitazone synthesis utilizes microwave irradiation to accelerate reaction rates and enable the use of greener solvents.[3]
Step 1: Synthesis of 2,4-Thiazolidinedione This step can be carried out using microwave irradiation in water, a green solvent, from thiourea and monochloroacetic acid, with a reported yield of 90%.[4]
Step 2: Microwave-Assisted Synthesis of Intermediates Several steps in the synthesis, including the formation of the ether linkage and the Knoevenagel condensation, can be significantly accelerated using microwave heating.[3] This often leads to higher yields in shorter reaction times compared to conventional heating.[3]
Step 3: Purification by Crystallization A key advantage of the microwave-assisted route is that intermediates can often be isolated in high purity by crystallization alone, avoiding the need for column chromatography, which consumes large quantities of solvents.[3]
Mandatory Visualization
Signaling Pathway of Rosiglitazone
Rosiglitazone functions as a selective agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. The following diagram illustrates the signaling pathway of Rosiglitazone.
References
- 1. Synthetic optimization of rosiglitazone and related intermediates for industrial purposes | Semantic Scholar [semanticscholar.org]
- 2. US6515132B2 - Process for the preparation of rosiglitazone maleate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Thiazolidinedione Compound Library [mdpi.com]
- 5. An alternative synthetic route for an antidiabetic drug, rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SYNTHESIS OF ANTIDIABETIC ROSIGLITAZONE DERIVATIVES - Patent 1756099 [data.epo.org]
A Comparative Guide to Alternative Reagents for the Dichlorination of Methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
The dichlorination of methylnicotinate to produce methyl 2,6-dichloronicotinate is a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The selection of an appropriate chlorinating reagent is paramount to ensure high yield, selectivity, and operational safety. This guide provides an objective comparison of alternative reagents for this reaction, supported by experimental data adapted from methodologies for similar substrates.
Performance Comparison of Dichlorination Reagents
The following table summarizes the performance of various reagents for the dichlorination of nicotinic acid derivatives. The data presented is based on analogous reactions and provides a comparative framework for reagent selection in the dichlorination of methylnicotinate.
| Reagent/Catalyst System | Substrate | Reaction Conditions | Yield (%) | Key Observations |
| Phosphorus Pentachloride (PCl₅) | 5-Fluoro-2,6-dihydroxy-3-nicotinamide | 1,2-Dichlorobenzene, heated from 60°C to 120°C over several hours.[1] | Not explicitly stated for the dichlorinated nicotinate, but the process is effective for the nitrile analogue. | Reaction proceeds in a high-boiling aromatic solvent. The initial solid-phase reaction can be challenging to stir.[1] |
| Phosphorus Oxychloride (POCl₃) with Lithium Reagent | Methyl 2,6-dihydroxy-5-fluoronicotinate | Autoclave, 170°C for 20 hours with lithium phosphate.[2] | Not explicitly stated for the direct dichlorinated product, but used in a one-pot process to the acid chloride. | Requires high temperature and pressure in a sealed vessel. The lithium reagent is a key component.[2] |
| Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅) | 2-Chloro-4,6-dihydroxy-3-methylpyridine | Phenylphosphonic dichloride (solvent and catalyst), heated to 190°C for 3 hours.[3] | Not explicitly stated, but effective for a related substituted pyridine. | Phenylphosphonic dichloride is described as essential for the reaction.[3] |
| Sulfuryl Chloride (SO₂Cl₂) | General chlorinating agent | Conditions vary depending on the substrate. Often used with a radical initiator or Lewis acid catalyst. | Data not available for methylnicotinate. | A versatile and efficient chlorinating agent for a wide range of organic compounds.[4] |
Experimental Protocols
The following are detailed experimental protocols adapted from the literature for the dichlorination of nicotinic acid derivatives. These can serve as a starting point for the development of a process for methylnicotinate.
Method 1: Dichlorination using Phosphorus Pentachloride
This protocol is adapted from the synthesis of 2,6-dichloro-5-fluoro-3-nicotinonitrile.[1]
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 1,2-dichlorobenzene.
-
With stirring, add phosphorus pentachloride (PCl₅) to the solvent.
-
Slowly add methyl 2,6-dihydroxynicotinate to the mixture.
-
Heat the reaction mixture in an oil bath, gradually increasing the internal temperature from 60°C to 110°C.
-
Maintain the temperature at 110°C and continue stirring for approximately 26 hours.
-
Increase the internal temperature to 120°C and stir for an additional 16 hours.
-
After cooling, the reaction mixture is carefully quenched with water.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or recrystallization to yield methyl 2,6-dichloronicotinate.
Method 2: Dichlorination using Phosphorus Oxychloride and a Lithium Reagent
This protocol is based on the synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride.[2]
Procedure:
-
Charge a Monel autoclave with methyl 2,6-dihydroxynicotinate, phosphorus oxychloride (POCl₃), and lithium phosphate.
-
Seal the autoclave and heat the reaction mixture to 170°C.
-
Maintain the temperature and stir for 20 hours.
-
After cooling the autoclave, the reaction mixture is carefully transferred to a round-bottom flask using methylene chloride.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The resulting crude product can be further purified by vacuum distillation to obtain methyl 2,6-dichloronicotinate.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for comparing the efficacy of different dichlorination reagents for methylnicotinate.
References
- 1. WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google Patents [patents.google.com]
- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. US4672125A - Chlorination of β-methylpyridine compounds - Google Patents [patents.google.com]
- 4. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
Benchmarking the Stability of Methyl 2,4-dichloro-6-methylnicotinate and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical stability of Methyl 2,4-dichloro-6-methylnicotinate against its structural analogs. The information presented herein is curated from experimental data and established analytical methodologies to assist researchers in predicting degradation pathways, formulating stable solutions, and designing robust analytical methods.
Comparative Stability Analysis
While specific quantitative stability data for this compound is limited in publicly available literature, a comparative analysis can be inferred from the stability of analogous compounds. The stability of nicotinate esters is primarily influenced by the substituents on the pyridine ring and the ester group. Electron-withdrawing groups, such as chlorine atoms, can impact the hydrolytic, photolytic, and thermal stability of the molecule.
The following tables summarize the expected stability profile of this compound and its analogs under various stress conditions. The data is extrapolated from studies on related nicotinic acid derivatives and dichlorinated pyridine compounds.
Table 1: Comparative Hydrolytic Stability
| Compound | Structure | Hydrolytic Stability | Key Findings |
| This compound | 2,4-dichloro-6-methylpyridine substituted at the 3-position with a methyl carboxylate group | Moderate | The electron-withdrawing effects of the two chlorine atoms are expected to make the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions, leading to hydrolysis. The methyl group at the 6-position may offer some steric hindrance, slightly mitigating this effect. Esters of nicotinic acid generally exhibit pseudo-first-order degradation kinetics, with both acid and base-catalyzed hydrolysis.[1] |
| Methyl 6-chloro-4-methylnicotinate | 6-chloro-4-methylpyridine substituted at the 3-position with a methyl carboxylate group | Moderate to High | With only one electron-withdrawing chloro group, the susceptibility to hydrolysis is expected to be less than the dichlorinated analog. |
| Methyl 6-methylnicotinate | 6-methylpyridine substituted at the 3-position with a methyl carboxylate group | High | In the absence of electron-withdrawing chloro groups, the ester is expected to be relatively stable against hydrolysis under neutral conditions. Studies on the closely related methyl nicotinate show slow degradation in aqueous solutions at refrigerated temperatures.[2][3] |
| Myristyl Nicotinate | Nicotinic acid ester with a long alkyl chain | High | The long, hydrophobic myristyl group can sterically hinder the approach of water to the ester linkage, significantly slowing down hydrolysis. Formulations of myristyl nicotinate have shown high stability at room temperature for extended periods.[4] |
Table 2: Comparative Photostability
| Compound | Structure | Photostability | Key Findings |
| This compound | 2,4-dichloro-6-methylpyridine substituted at the 3-position with a methyl carboxylate group | Low to Moderate | Chlorinated aromatic compounds are often susceptible to photodegradation, which can involve the cleavage of the carbon-chlorine bond. The pyridine ring itself can also undergo phototransposition reactions upon UV irradiation.[5][6] |
| Methyl 6-chloro-4-methylnicotinate | 6-chloro-4-methylpyridine substituted at the 3-position with a methyl carboxylate group | Moderate | The presence of a single chloro group suggests a moderate susceptibility to photodegradation. |
| Methyl 6-methylnicotinate | 6-methylpyridine substituted at the 3-position with a methyl carboxylate group | Moderate to High | While the pyridine ring can still be photoreactive, the absence of chloro substituents likely enhances its photostability compared to its chlorinated analogs. |
| Nicotine | A naturally occurring pyridine alkaloid | Low | Pure nicotine is known to be unstable upon exposure to UV irradiation.[5] |
Table 3: Comparative Thermal Stability
| Compound | Structure | Thermal Stability | Key Findings |
| This compound | 2,4-dichloro-6-methylpyridine substituted at the 3-position with a methyl carboxylate group | Moderate | The thermal stability will be influenced by the C-Cl bonds and the ester group. Thermal degradation of similar chlorinated compounds can start at temperatures around 260°C.[7] |
| Methyl 6-chloro-4-methylnicotinate | 6-chloro-4-methylpyridine substituted at the 3-position with a methyl carboxylate group | Moderate to High | The thermal stability is expected to be higher than the dichlorinated analog due to the presence of only one C-Cl bond. |
| Methyl 6-methylnicotinate | 6-methylpyridine substituted at the 3-position with a methyl carboxylate group | High | In the absence of the thermally labile C-Cl bonds, this compound is expected to have good thermal stability. |
| Nicotine salts (e.g., Nicotinium gentisate) | Salt of nicotine | High | Converting nicotine into a crystalline salt significantly enhances its thermal stability, with melting points of some salts exceeding 150°C.[5] |
Experimental Protocols
To empirically determine and compare the stability of this compound and its analogs, a forced degradation study is recommended.[8][9][10][11][12] This involves subjecting the compounds to a variety of stress conditions to accelerate their degradation.
Forced Degradation Protocol
1. Sample Preparation:
-
Prepare stock solutions of each test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
For each stress condition, a separate sample of the stock solution is used. A control sample, protected from stress conditions, should be prepared and analyzed alongside the stressed samples.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven at 70°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photodegradation:
-
Expose the solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[13][14] An exposure of 1.2 million lux hours and 200 watt hours/square meter is recommended.
-
A dark control sample should be stored under the same conditions to exclude thermal degradation.
-
3. Analytical Method:
-
A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate the parent compound from its degradation products.[15]
-
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 260 nm).
-
Injection Volume: 10 µL.
-
4. Data Analysis:
-
Calculate the percentage degradation of the parent compound under each stress condition.
-
Determine the retention times and peak areas of any degradation products.
-
Mass balance should be assessed to ensure that all degradation products are accounted for.
Visualizations
GPR109A Signaling Pathway
This compound, as a nicotinate ester, is expected to act as a prodrug for the corresponding nicotinic acid analog, which would activate the G protein-coupled receptor 109A (GPR109A). This receptor is involved in mediating the anti-lipolytic and anti-inflammatory effects of nicotinic acid.[16][17][18][19][20]
Caption: GPR109A signaling cascade.
Experimental Workflow for Comparative Stability Testing
The following diagram outlines the logical flow for conducting a comparative stability study.
Caption: Workflow for stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. mdpi.com [mdpi.com]
- 5. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. sgs.com [sgs.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. web.vscht.cz [web.vscht.cz]
- 20. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Methyl 2,4-dichloro-6-methylnicotinate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, procedural instructions for the proper disposal of Methyl 2,4-dichloro-6-methylnicotinate (CAS No: 138642-40-7), ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably under a chemical fume hood.[1][2] This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Key Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
-
Aquatic Hazard: Harmful to aquatic life.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to use a licensed waste disposal company. Do not allow the material to be released into the environment.[2][3]
1. Personal Protective Equipment (PPE) and Preparation:
- Wear protective gloves (inspect before use), a protective suit, and eye/face protection (safety glasses with side-shields).[1][4]
- If significant dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
- Ensure an eyewash station and safety shower are readily accessible.[5]
- Prepare a designated, labeled, and closed container for the waste.[1][3]
2. Containment of Spills:
- In case of a spill, evacuate personnel from the area.[1][4]
- Ensure adequate ventilation.[1][4]
- Prevent the substance from entering drains.[1][4]
- Carefully sweep or shovel the spilled material into a suitable, closed container for disposal without creating dust.[1][3]
- Absorb any remaining residue with an inert material (e.g., sand, silica gel, vermiculite).[2]
3. Waste Collection and Storage:
- Place all waste material, including contaminated absorbents and disposable PPE, into a suitable, closed, and clearly labeled container.[1][3]
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3][5]
4. Final Disposal:
- Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste collector.[3][6]
- Follow all local, regional, and national regulations for hazardous waste disposal.[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 138642-40-7 | [1] |
| Molecular Formula | C8H7Cl2NO2 | [1] |
| Molecular Weight | 220.05 g/mol | [1] |
| Melting Point | 42 - 44 °C (108 - 111 °F) | |
| Boiling Point | 204 °C (399 °F) |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safe Handling and Disposal of Methyl 2,4-dichloro-6-methylnicotinate: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Methyl 2,4-dichloro-6-methylnicotinate. Adherence to these step-by-step instructions is critical for ensuring personnel safety and maintaining the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful to aquatic life.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles conforming to ANSI Z87.1 or equivalent standards. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation. |
| Hand Protection | Chemical-Resistant Gloves | Viton or laminate gloves are recommended for handling chlorinated aromatic solvents.[2] Nitrile gloves may offer limited resistance and should be avoided for prolonged contact.[2] Always inspect gloves for tears or degradation before use and practice proper glove removal technique to avoid skin contact. |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A standard laboratory coat must be worn for all procedures. For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron or suit is required. |
| Respiratory Protection | Chemical Fume Hood or Respirator | All handling of this compound powder should be conducted within a certified chemical fume hood to prevent inhalation of dust.[3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used. |
Experimental Protocol: Safe Handling from Receipt to Disposal
This section outlines the standard operating procedure for the safe handling of this compound.
2.1. Preparation and Engineering Controls
-
Verify Fume Hood Operation: Before beginning any work, ensure the chemical fume hood is functioning correctly and the airflow is adequate.
-
Emergency Equipment Accessibility: Confirm that an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[4]
-
Gather all Necessary PPE: Ensure all required PPE is available, in good condition, and fits correctly.[3]
-
Prepare a Designated Workspace: Clearly define the area where the chemical will be handled. This area should be clean and free of clutter.
2.2. Handling and Weighing the Compound
-
Transporting the Chemical: When moving the chemical container, use a secondary container, such as a bottle carrier or a cart with lipped trays, to mitigate the risk of spills from breakage.
-
Weighing Operations:
-
Perform all weighing operations within the chemical fume hood to contain any airborne particles.[4]
-
Use a dedicated set of spatulas and weighing boats for this chemical to prevent cross-contamination.
-
Handle the container and transfer tools with care to avoid generating dust.
-
-
Dissolving the Compound:
-
If dissolving the solid, add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing.
-
Keep the container covered as much as possible during the process.
-
2.3. Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Small Spill Cleanup: For minor spills that you are trained and equipped to handle:
-
Ensure you are wearing the appropriate PPE.
-
Cover the spill with an inert absorbent material, such as vermiculite or sand.[5]
-
Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.
-
Decontaminate the spill area using a suitable solvent, followed by a thorough wash with soap and water.
-
2.4. Decontamination of Glassware and Surfaces
-
Initial Rinse: As soon as possible after use, rinse glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue.[6] This rinsate must be collected as hazardous waste.
-
Washing: Wash the rinsed glassware with a laboratory-grade detergent and hot water. Use brushes if necessary to remove all residues.
-
Final Rinse: Rinse the glassware thoroughly with tap water, followed by several rinses with deionized water to ensure no detergent or chemical traces remain.[7]
-
Surface Decontamination: Regularly decontaminate work surfaces in the fume hood and on the benchtop with a suitable solvent and then soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Segregation: It is imperative to segregate halogenated organic waste from non-halogenated waste streams.[1] Mixing these wastes can lead to complex and costly disposal procedures.
-
Waste Containers:
-
All solid waste contaminated with this compound (e.g., used weighing boats, contaminated absorbent materials, and PPE) must be placed in a clearly labeled, sealed container for solid hazardous waste.[3]
-
All liquid waste containing this compound (e.g., rinsates, reaction mixtures) must be collected in a separate, labeled container for halogenated organic liquid waste.
-
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate concentrations.
-
Disposal Request: Once a waste container is full, follow your institution's procedures to request a pickup from the EHS department. Do not pour any waste containing this chemical down the drain.[1]
Emergency Procedures
In case of accidental exposure, follow these first aid measures immediately and seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visual Workflow and Logic Diagrams
To further clarify the procedures, the following diagrams illustrate the key workflows.
References
- 1. nscc.edu [nscc.edu]
- 2. worksafegear.com.au [worksafegear.com.au]
- 3. amherst.edu [amherst.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. goodyearrubberproducts.com [goodyearrubberproducts.com]
- 6. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. watersciences.unl.edu [watersciences.unl.edu]
- 8. Poisons, Chemicals & Smoke Inhalation — Know When to Go to the ER [emergencyphysicians.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



